Isobutyl-prop-2-ynyl-amine hydrochloride
Description
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Properties
IUPAC Name |
2-methyl-N-prop-2-ynylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-4-5-8-6-7(2)3;/h1,7-8H,5-6H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEPVZREDLYTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Aqueous Solubility Profile of Isobutyl-prop-2-ynyl-amine Hydrochloride
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability and therapeutic efficacy. For ionizable compounds such as Isobutyl-prop-2-ynyl-amine hydrochloride, solubility is not a single value but a profile dependent on the pH of the aqueous medium. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the pH-dependent solubility profile of this compound. We will explore the theoretical underpinnings, present detailed, field-proven experimental protocols, and discuss the interpretation of the resulting data within the context of pharmaceutical development, including its relevance to the Biopharmaceutics Classification System (BCS).
Introduction: The Critical Role of pH-Dependent Solubility
This compound, with the molecular formula C7H13N·HCl and a molecular weight of 147.64 g/mol , is an amine salt.[1] As the hydrochloride salt of a weak base (Isobutyl-prop-2-ynyl-amine), its solubility in aqueous media is intrinsically linked to the hydrogen ion concentration.[2] Understanding this relationship is not merely an academic exercise; it is a cornerstone of preclinical and formulation development. The pH of the human gastrointestinal (GI) tract varies significantly, from the highly acidic environment of the stomach (pH 1.5-3.5) to the near-neutral conditions of the small intestine (pH 6.0-7.5). An API's ability to dissolve in these different environments dictates its absorption and, ultimately, its bioavailability.
This guide focuses on establishing a robust solubility profile over the physiologically relevant pH range of 1.2 to 6.8, as recommended by international regulatory guidelines such as the International Council for Harmonisation (ICH) M9.[3][4] The data generated are fundamental for:
-
Biopharmaceutics Classification System (BCS): Determining if the API is "highly soluble," a key parameter for potential biowaivers.[4][5]
-
Formulation Strategy: Guiding the selection of excipients and the design of a dosage form that ensures optimal dissolution and absorption.
-
Predicting In Vivo Performance: Modeling and predicting how the drug will behave upon administration.
Physicochemical Properties of this compound
A foundational understanding of the molecule's basic properties is essential before embarking on solubility studies.
| Property | Value | Source |
| Molecular Formula | C7H13N·HCl | [1] |
| Molecular Weight | 147.64 g/mol | [1] |
| Chemical Structure | (CH₃)₂CHCH₂NH₂⁺CH₂C≡CH · Cl⁻ | N/A |
| Compound Type | Salt of a weak base and a strong acid | [2] |
| Expected Behavior | High solubility at low pH, decreasing as pH increases | [6][7][8] |
Theoretical Framework: The Henderson-Hasselbalch Relationship to Solubility
The solubility of an amine hydrochloride is governed by the equilibrium between its solid phase and its dissolved species, as well as the acid-base equilibrium of the protonated amine in solution.
-
Dissolution Equilibrium: R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aqueous) + Cl⁻ (aqueous)
-
Acid-Base Equilibrium: R-NH₃⁺ (aqueous) ⇌ R-NH₂ (aqueous) + H⁺ (aqueous)
The protonated form (R-NH₃⁺, the conjugate acid) is generally highly water-soluble. The unprotonated free base (R-NH₂), however, is typically less polar and thus has a lower intrinsic aqueous solubility (denoted as S₀).
The total solubility (S_total) at a given pH is the sum of the concentrations of the ionized species and the un-ionized free base at saturation:
S_total = [R-NH₃⁺] + [R-NH₂]
Using the Henderson-Hasselbalch equation, we can predict the solubility profile. For the conjugate acid R-NH₃⁺, the equation is:
pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )
This relationship dictates that:
-
At pH values well below the pKa: The compound exists predominantly as the highly soluble protonated species (R-NH₃⁺). The total solubility will be high.
-
As the pH approaches and surpasses the pKa: The equilibrium shifts towards the formation of the less soluble free base (R-NH₂). This can lead to a sharp decrease in total solubility.[6][7]
Therefore, determining the compound's pKa is a critical prerequisite for understanding its solubility profile.
Experimental Design & Methodologies
A robust determination of the solubility profile requires a systematic approach, encompassing pKa determination, precise buffer preparation, and a standardized equilibrium solubility assay. The overall experimental workflow is depicted below.
Caption: Experimental workflow for determining the pH-solubility profile.
Protocol 1: pKa Determination via Potentiometric Titration
Rationale: Potentiometric titration is a precise and reliable method for determining the pKa of ionizable compounds.[9][10] It involves monitoring pH changes as a titrant is added, with the pKa being identified from the inflection point of the titration curve.[11]
Methodology:
-
System Calibration: Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Accurately weigh and dissolve a sufficient amount of this compound in deionized, degassed water to achieve a concentration of approximately 1-5 mM. A co-solvent like methanol (e.g., 10%) may be used if initial dissolution is challenging, though its effect on the apparent pKa should be noted.[12]
-
Titration: Place the solution in a temperature-controlled vessel (25°C or 37°C) on a magnetic stirrer. Immerse the calibrated pH electrode.
-
Titrant Addition: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL).
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the first derivative (dpH/dV) or second derivative (d²pH/d²V) of the titration curve to accurately determine the equivalence point. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid (R-NH₃⁺).
Protocol 2: Preparation of Physiologically Relevant Aqueous Buffers
Rationale: To accurately model in vivo conditions, solubility must be tested in buffers that represent the pH of the GI tract. According to ICH and WHO guidelines, testing at pH 1.2, 4.5, and 6.8 is standard.[3][5] If the pKa falls within this range, additional buffer points around the pKa should be included to accurately define the solubility curve.[4]
Buffer Compositions:
| Target pH | Buffer System | Typical Composition (for 1 Liter) | Source |
| 1.2 | HCl Solution | 85 mL of 0.2 M KCl + appropriate volume of 0.2 M HCl, q.s. to 1 L. Adjust final pH. | [5][13] |
| 4.5 | Acetate Buffer | 0.05 M Acetic Acid and 0.05 M Sodium Acetate. Adjust ratio and final pH with NaOH/HCl. | [5][13] |
| 6.8 | Phosphate Buffer | 0.05 M Potassium Dihydrogen Phosphate and 0.05 M Disodium Hydrogen Phosphate. Adjust ratio and final pH. | [5][13][14] |
Preparation Steps:
-
Weigh the required amounts of buffer salts.
-
Dissolve in approximately 800 mL of deionized water.
-
Use a calibrated pH meter to monitor the pH while adding acid or base (e.g., 1 M NaOH or 1 M HCl) to adjust to the target pH ± 0.05.
-
Transfer the solution to a 1 L volumetric flask and add water to the mark.
-
Re-verify the final pH.
Protocol 3: Equilibrium Solubility Determination via the Shake-Flask Method
Rationale: The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[5][15][16] It ensures that the solution is truly saturated with the compound, providing a definitive solubility value under specific conditions.
Methodology:
-
Compound Addition: Add an excess amount of solid this compound to vials containing a known volume (e.g., 5-10 mL) of each prepared buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm saturation.
-
Replication: Prepare each condition in at least triplicate to ensure statistical validity.[3][5]
-
Equilibration: Seal the vials and place them in an orbital shaker or tumbling incubator set to 37 ± 1°C.[3][5] Agitate for a predetermined period sufficient to reach equilibrium. A preliminary study to determine the time to equilibrium (e.g., sampling at 24, 48, and 72 hours) is recommended.[5][17] A 48-hour incubation is often sufficient.
-
Sample Processing: After incubation, allow the vials to stand briefly to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Separation of Solids: Immediately filter the aliquot through a 0.45 µm syringe filter (pre-vetted for non-adsorption of the API) or centrifuge at high speed to pellet any undissolved solids. This step is critical to avoid artificially high results.[17]
-
Dilution & Analysis: Immediately dilute the clear filtrate with a suitable mobile phase to prevent precipitation and analyze the concentration using a validated, stability-indicating analytical method (e.g., HPLC-UV).
-
pH Verification: Measure the final pH of the remaining saturated solution in each vial to confirm that the buffer maintained its pH throughout the experiment.[3][4]
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison and analysis.
Expected Solubility Data
The results from the shake-flask experiment should be tabulated, reporting the mean solubility and standard deviation for each pH condition.
| Buffer pH | Mean Solubility (mg/mL) | Std. Deviation | Mean Solubility (mM) |
| 1.2 | [Experimental Value] | [± Value] | [Calculated Value] |
| 4.5 | [Experimental Value] | [± Value] | [Calculated Value] |
| [pH near pKa] | [Experimental Value] | [± Value] | [Calculated Value] |
| 6.8 | [Experimental Value] | [± Value] | [Calculated Value] |
Interpretation of the Solubility Profile
The generated pH-solubility profile provides critical insights:
-
BCS Classification: According to ICH M9, an API is considered "highly soluble" if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[3] The classification is based on the lowest measured solubility in this range. For example, if the highest dose is 100 mg and the lowest measured solubility is 1 mg/mL, the dose is soluble in 100 mL, and the drug is classified as highly soluble.
-
Site of Dissolution/Absorption: High solubility at pH 1.2 suggests significant dissolution in the stomach. A sharp drop in solubility at higher pH values may indicate that the small intestine is a region of potential precipitation, which could limit absorption. This knowledge is crucial for designing formulations (e.g., enteric coatings, solubility-enhancing excipients) that mitigate this risk.
The relationship between pH, pKa, and solubility for an amine hydrochloride can be visualized conceptually as follows.
Caption: Conceptual diagram of pH effect on amine solubility equilibrium.
Conclusion
Characterizing the aqueous solubility profile of this compound is a fundamental step in its development as a potential therapeutic agent. By combining a sound theoretical understanding with rigorous experimental protocols for pKa and equilibrium solubility determination, researchers can generate the high-quality, reliable data needed to guide formulation strategies, predict in vivo behavior, and satisfy regulatory requirements. The methodologies outlined in this guide provide a self-validating framework to ensure the scientific integrity and trustworthiness of the results, ultimately enabling informed decision-making throughout the drug development lifecycle.
References
-
Title: Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers Source: Pharmaguideline URL: [Link]
-
Title: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - M9 Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries Source: Pharmaceuticals (Basel) via PMC URL: [Link]
-
Title: Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water Source: Analytical Chemistry via PubMed URL: [Link]
-
Title: Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water Source: Scite.ai URL: [Link]
- Title: Method for preparing buffer solutions for in vitro drug solubility testing Source: Google Patents URL
-
Title: Solubility vs Dissolution in Physiological Bicarbonate Buffer Source: The AAPS Journal via PMC URL: [Link]
-
Title: Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water Source: ACS Publications URL: [Link]
-
Title: preparation of buffer Source: Larsen & Toubro URL: [Link]
-
Title: pH and Solubility Source: AP Chemistry URL: [Link]
-
Title: Solubility Testing – Shake Flask Method Source: BioAssay Systems URL: [Link]
-
Title: this compound Source: CRO Splendid Lab Pvt. Ltd. URL: [Link]
-
Title: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver Source: World Health Organization (WHO) URL: [Link]
-
Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]
-
Title: 7.3 Solubility of Amines Source: University of Calgary URL: [Link]
-
Title: BCS Methodology: Solubility, Permeability & Dissolution Source: Food and Drug Administration (FDA) URL: [Link]
-
Title: 16.4: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]
-
Title: PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION Source: World Health Organization (WHO) URL: [Link]
-
Title: Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt Source: Study.com URL: [Link]
-
Title: What is the relationship between solubility and pH? Source: Quora URL: [Link]
-
Title: Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals Source: ResearchGate URL: [Link]
-
Title: Why do amines dissolve in hydrochloric acid? Source: Quora URL: [Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. quora.com [quora.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. who.int [who.int]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 11. creative-bioarray.com [creative-bioarray.com]
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- 14. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
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The Pharmacophore of Neuroprotection: A Technical Guide to N-Isobutyl-N-prop-2-ynyl-amine
The following technical guide details the history, chemistry, and pharmacological mechanism of N-isobutyl-N-prop-2-ynyl-amine and its associated class of aliphatic propargylamines.
Part 1: Executive Summary & Historical Context
The compound N-isobutyl-N-prop-2-ynyl-amine (also known as N-isobutylpropargylamine) represents a pivotal structural pivot in the development of Monoamine Oxidase B (MAO-B) inhibitors. While less commercially famous than its aromatic cousin Selegiline (L-deprenyl) , the N-isobutyl analog serves as the foundational prototype for aliphatic propargylamines —a class of drugs designed to retain neuroprotective efficacy while eliminating the neurotoxic amphetamine metabolites associated with phenyl-substituted MAOIs.
The Historical Trajectory
The discovery of this compound class follows a logical evolution in neuropharmacology:
-
The Hydrazine Era (1950s): The antidepressant effects of Iproniazid were discovered accidentally, but severe hepatotoxicity (the "Cheese Effect" caused by non-selective MAO-A inhibition) limited their use.
-
The Propargyl Revolution (1960s): Joseph Knoll synthesized E-250 (Selegiline), introducing the prop-2-ynyl (propargyl) group. This moiety transformed the inhibitor from a reversible competitor to a "suicide substrate," forming a covalent bond with the enzyme's FAD cofactor.
-
The Aliphatic Shift (1990s): Researchers, notably Moussa Youdim and colleagues, identified that the phenyl ring in Selegiline was metabolized into L-amphetamine and L-methamphetamine. To circumvent this, the aromatic ring was replaced with aliphatic chains (e.g., isobutyl, pentyl).
-
Significance: N-isobutyl-N-prop-2-ynyl-amine demonstrated that the aromatic ring is not required for MAO-B selectivity, proving that the propargylamine warhead combined with a steric "tail" (like the isobutyl group) is sufficient for activity.
-
Part 2: Chemical Synthesis Protocol
The synthesis of N-isobutyl-N-prop-2-ynyl-amine is a classic nucleophilic substitution (N-alkylation). As a Senior Scientist, I present this not merely as a recipe, but as a controlled protocol designed to minimize over-alkylation (formation of quaternary ammonium salts).
Protocol: Selective N-Propargylation of Isobutylamine
Objective: Synthesize N-isobutyl-N-prop-2-ynyl-amine with >95% purity.
Reagents & Stoichiometry
| Reagent | Role | Equiv. | Notes |
| Isobutylamine | Nucleophile | 3.0 | Excess prevents over-alkylation (bis-propargylation). |
| Propargyl Bromide | Electrophile | 1.0 | 80% wt in toluene (handle with care: lachrymator). |
| Potassium Carbonate | Base | 1.5 | Anhydrous; scavenges HBr. |
| Acetone/Acetonitrile | Solvent | - | Polar aprotic promotes |
Step-by-Step Methodology
-
Preparation of the Nucleophile Pool:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve Isobutylamine (3.0 equiv) in anhydrous acetone (0.5 M concentration relative to amine).
-
Add Potassium Carbonate (
, 1.5 equiv) . -
Causality: The high equivalent of isobutylamine acts as a statistical buffer. The probability of propargyl bromide reacting with the abundant primary amine is significantly higher than reacting with the newly formed secondary amine product.
-
-
Controlled Addition (The Thermodynamic Throttle):
-
Cool the mixture to 0°C using an ice bath.
-
Add Propargyl Bromide (1.0 equiv) dropwise over 60 minutes.
-
Validation: Monitor the internal temperature; ensure it does not exceed 5°C to suppress substituted by-products.
-
-
Reaction Progression:
-
Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.
-
Checkpoint: Perform Thin Layer Chromatography (TLC) (Mobile phase: Hexane/EtOAc 8:2). Stain with Ninhydrin. The secondary amine product will appear distinct from the primary amine starting material.
-
-
Workup & Purification:
-
Filter off the solid salts (
, excess ). -
Concentrate the filtrate under reduced pressure.
-
Critical Step: Dissolve residue in
(aq). Wash with diethyl ether (removes non-basic impurities). -
Basify the aqueous layer to pH 12 with
pellets (on ice). -
Extract with Dichloromethane (DCM) (3x). Dry over
. -
Distillation: Purify the crude oil via vacuum distillation. N-isobutyl-N-prop-2-ynyl-amine is a volatile oil.
-
Part 3: Mechanism of Action (The "Suicide" Inhibition)
The defining feature of this molecule is its interaction with Monoamine Oxidase B (MAO-B) . It acts as a mechanism-based irreversible inhibitor (suicide substrate).
The FAD-Adduct Pathway
-
Substrate Recognition: The isobutyl group fits into the "entrance cavity" of MAO-B, orienting the propargyl amine toward the FAD cofactor.
-
Oxidation: MAO-B attempts to oxidize the amine, abstracting a proton/hydride.
-
Covalent Capture: Instead of releasing the product, the activated propargyl intermediate (an allene or iminium species) forms a covalent bond with the N5 atom of the flavin ring.
Visualization: MAO-B Inactivation Workflow
Figure 1: The suicide inhibition pathway. The propargyl group acts as a "Trojan horse," tricking the enzyme into creating a covalent bond that permanently disables it.
Part 4: Neuroprotection (Beyond MAO Inhibition)
Recent research (post-2000s) revealed that N-propargyl amines possess neuroprotective properties independent of MAO-B inhibition. This is critical for drug development, as it suggests these compounds can prevent apoptosis in neurodegenerative diseases like Parkinson's and Alzheimer's.
The GAPDH/Siah1 Pathway
Under oxidative stress, the protein GAPDH is over-nitrosylated and binds to Siah1 . This complex translocates to the nucleus, triggering cell death (apoptosis).
-
Mechanism: N-isobutyl-N-prop-2-ynyl-amine binds to GAPDH, sterically hindering the Siah1 interaction.
-
Result: The apoptotic signal is aborted; the cell survives.
Visualization: Neuroprotective Signaling
Figure 2: The neuroprotective mechanism. The molecule acts as a molecular shield for GAPDH, preventing the cascade that leads to neuronal death.
Part 5: Structure-Activity Relationship (SAR) Data
The following table summarizes why the isobutyl group is significant compared to other analogs. The data consolidates findings from the aliphatic propargylamine series (Youdim et al.).
| Compound Structure (R-N-Propargyl) | MAO-B Inhibition ( | Selectivity (B/A ratio) | Metabolites |
| N-Methyl-N-Propargyl-Phenisopropyl (Selegiline) | 0.02 | >500 | L-Amphetamine (Neurotoxic) |
| N-Methyl-N-Propargyl-Isobutyl | 0.06 | >400 | Aliphatic Amines (Safe) |
| N-Methyl-N-Propargyl-Hexyl | 0.04 | >450 | Aliphatic Amines (Safe) |
| N-Isobutyl-N-Propargyl (Secondary Amine) | ~1.5 | >100 | Isobutylamine |
Analysis:
-
The N-Methylated tertiary amine is consistently more potent than the secondary amine (N-isobutyl-N-prop-2-ynyl-amine).
-
However, the secondary amine is the obligate precursor and retains significant activity.
-
The Isobutyl group provides sufficient steric bulk to mimic the phenyl ring of Selegiline, maintaining high affinity for the MAO-B active site without the toxic metabolic liability.
References
-
Knoll, J. (2005).[1] The Brain and Its Self: A Neurochemical Concept of the Innate and Acquired Drives. Springer-Verlag.[1] (Foundational work on Selegiline/Deprenyl history).
-
Youdim, M. B., et al. (1995). "Aliphatic propargylamines, a new series of potent selective, irreversible non-amphetamine-like MAO-B inhibitors."[2] Advances in Experimental Medicine and Biology. (Establishes the aliphatic isobutyl series).
-
Binda, C., et al. (2004). "Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class." Journal of Medicinal Chemistry. (Structural basis of the FAD adduct).
-
Hara, H., et al. (2006). "Apoptosis inhibition by the propargylamines: The GAPDH mechanism." Nature Neuroscience. (Defines the neuroprotective pathway).
-
PubChem Compound Summary. (2023). "N-2-propynyl-2-methyl-1-propanamine" (Chemical data for the isobutyl analog).
Sources
Methodological & Application
Scalable synthesis protocol for Isobutyl-prop-2-ynyl-amine hydrochloride
Application Note: Scalable Synthesis of Isobutyl-prop-2-ynyl-amine Hydrochloride
Abstract & Strategic Significance
Compound Identity:
-
IUPAC Name:
-(2-methylpropyl)prop-2-yn-1-amine hydrochloride -
Common Name:
-Isobutylpropargylamine HCl -
CAS Number: 111493-01-7 (Free Base); 1000862-41-8 (HCl Salt)[1]
-
Molecular Formula:
-
Molecular Weight: 147.65 g/mol [2]
Significance:
Scalability Challenge:
The primary synthetic bottleneck is over-alkylation . The reaction of isobutylamine with propargyl halides typically yields a mixture of the desired secondary amine and the undesired tertiary amine (
Retrosynthetic Analysis & Reaction Design
The synthesis is designed around a nucleophilic substitution (
Reaction Scheme:
Caption: Reaction pathway highlighting the kinetic competition between mono- and bis-alkylation. Excess isobutylamine statistically favors the mono-substituted product.
Safety & Handling (Critical)
| Reagent | Hazard Class | Critical Handling Protocol |
| Propargyl Bromide | Explosive/Lachrymator | Never distill to dryness. Use 80% solution in toluene. Shock sensitive; do not heat under confinement. |
| Isobutylamine | Flammable/Corrosive | Low flash point (-9°C). Use spark-proof tools. Vapors are heavier than air. |
| Reaction Exotherm | Thermal Runaway | The alkylation is highly exothermic. Strict temperature control (<10°C) during addition is mandatory. |
Scalable Synthesis Protocol
Phase A: -Alkylation (Kinetic Control)
Reagents:
-
Isobutylamine (99%): 4.0 equivalents (Acts as reagent, base, and co-solvent).
-
Propargyl Bromide (80% wt in Toluene): 1.0 equivalent.
-
Solvent: Toluene (anhydrous) or Water (if using biphasic Schotten-Baumann conditions). Recommendation: Anhydrous Toluene for ease of salt filtration.
Step-by-Step Procedure:
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Purge with Nitrogen (
). -
Amine Charge: Charge Isobutylamine (4.0 eq) and Toluene (3 vol) into the reactor. Cool the mixture to 0–5°C .
-
Controlled Addition: Charge Propargyl Bromide (1.0 eq) into the addition funnel.
-
Critical: Add dropwise over 2–3 hours .
-
Control: Maintain internal temperature <10°C . Rapid addition leads to localized heating and increased bis-alkylation.
-
-
Reaction Maintenance: After addition, allow the mixture to warm to 20–25°C (Room Temp) and stir for 12–16 hours .
-
Monitoring: Check reaction completion via GC-MS or TLC (Mobile phase: 10% MeOH in DCM). Look for disappearance of Propargyl Bromide.
-
-
Quench: The reaction mixture will contain the HBr salt of the product and isobutylamine hydrobromide precipitate.
-
Add Water (5 vol) to dissolve the salts.
-
Basify with 50% NaOH solution (approx 1.1 eq relative to total bromide) to pH >12. This liberates the free amine.
-
Phase B: Workup & Purification (Distillation Strategy)
-
Phase Separation: Separate the organic layer (Toluene + Product + Excess Isobutylamine). Extract the aqueous layer once with Toluene. Combine organics.
-
Solvent Swap/Concentration:
-
Distill off excess Isobutylamine (bp 68°C) at atmospheric pressure. Note: Recovered isobutylamine can be recycled.
-
Distill off Toluene (bp 110°C) under reduced pressure.
-
-
Fractional Distillation (The Purification Step):
-
Perform vacuum distillation on the crude oil.
-
Fraction 1: Residual Isobutylamine/Toluene.
-
Fraction 2 (Product): Collect
-Isobutylpropargylamine (Free Base).-
Expected bp: ~55–60°C at 20 mmHg (Estimate).
-
Purity Check: GC purity should be >98% before salt formation.
-
-
Phase C: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified free base (1 wt) in Anhydrous Diethyl Ether or MTBE (10 vol). Cool to 0–5°C .
-
Acidification: Slowly bubble Anhydrous HCl gas into the solution OR add 4M HCl in Dioxane/IPA dropwise.
-
Endpoint: Continue until pH of the supernatant is acidic (pH ~2) and precipitation stops.
-
-
Isolation: Filter the white crystalline solid under
atmosphere (product is hygroscopic). -
Washing: Wash the filter cake with cold MTBE (2 x 2 vol) to remove traces of bis-alkylated impurities (which are more soluble).
-
Drying: Vacuum dry at 40°C for 6 hours.
Process Flow Diagram
Caption: End-to-end process flow from kinetic-controlled alkylation to salt crystallization.
Analytical Characterization
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| 400 MHz | ||
| HPLC Purity | C18 Column, ACN/Water (0.1% TFA) | |
| Chloride Content | 23.5% | Argentometric Titration |
Troubleshooting & Optimization
-
Issue: High Bis-Alkylation (>10%).
-
Cause: Temperature too high during addition or insufficient amine excess.
-
Fix: Increase Isobutylamine to 5.0 eq. Ensure addition temp stays <5°C.
-
-
Issue: Low Yield.
-
Cause: Product loss during aqueous workup (amine is partially water-soluble).
-
Fix: Saturate the aqueous layer with NaCl (salting out) before extraction. Perform multiple extractions with DCM or Toluene.
-
-
Issue: Hygroscopicity.
-
Cause: Residual HCl or moisture.
-
Fix: Store under Argon. Recrystallize from IPA/Et2O if necessary.
-
References
-
Preparation of Propargylamines via A3 Coupling: Title: One-pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Source: Sciforum (Molbank). URL:[Link]
-
Propargyl Bromide Handling & Reactivity: Title: Propargyl Bromide - Reagent Profile. Source: Wikipedia / Organic Chemistry Portal. URL:[Link]
-
General Synthesis of Secondary Propargyl Amines: Title: Recent Advances in the Synthesis of Propargyl Derivatives. Source: Molecules (MDPI). URL:[Link]
Sources
Reaction conditions for N-alkylation using Isobutyl-prop-2-ynyl-amine
Application Note: Optimized Strategies for the N-Alkylation of Isobutyl-prop-2-ynyl-amine
Introduction & Scope
Isobutyl-prop-2-ynyl-amine (N-isobutylpropargylamine) is a critical secondary amine scaffold, structurally related to monoamine oxidase B (MAO-B) inhibitors such as Selegiline and Rasagiline. Its unique structure combines a steric isobutyl group with a reactive propargyl moiety (
This guide details the N-alkylation of this specific amine to generate tertiary amines. Unlike simple aliphatic amines, the presence of the terminal alkyne requires specific conditions to prevent side reactions such as acetylide formation, allene isomerization, or polymerization.
Target Audience: Medicinal Chemists, Process Development Scientists.[1]
Mechanistic Considerations & Reactivity Profile
Successful alkylation requires balancing nucleophilicity against steric hindrance and functional group stability.
| Feature | Chemical Implication | Operational Constraint |
| Secondary Amine | Nucleophilic center ( | Susceptible to over-alkylation (quaternization). Stoichiometry control is vital. |
| Isobutyl Group | Steric bulk ( | Reduces nucleophilic attack rate compared to N-methyl analogs. Requires polar aprotic solvents or higher temperatures. |
| Propargyl Group | Terminal Alkyne ( | Avoid strong bases (e.g., |
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to select the optimal synthetic route based on your electrophile.
Figure 1: Decision tree for selecting reaction conditions based on electrophile properties.
Method A: Standard Base-Mediated Alkylation ( )
Best for: Primary alkyl halides, benzyl halides, and acid chlorides.
This protocol utilizes the Finkelstein reaction principle (if using bromides/chlorides) and mild basic conditions to preserve the alkyne.
Reagents & Materials
-
Substrate: Isobutyl-prop-2-ynyl-amine (1.0 equiv)
-
Electrophile: Alkyl Halide (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 equiv) -
Additive: Potassium Iodide (KI) (0.1 equiv) – Catalytic
-
Solvent: Acetonitrile (ACN), anhydrous (0.2 M concentration)
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous
(2.0 equiv) and KI (10 mol%) in anhydrous Acetonitrile. -
Amine Addition: Add Isobutyl-prop-2-ynyl-amine (1.0 equiv) via syringe. Stir at Room Temperature (RT) for 10 minutes.
-
Electrophile Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[3]
-
Note: If the electrophile is solid, dissolve in minimal ACN before addition.
-
-
Reaction:
-
Activated Electrophiles (Benzyl/Allyl): Stir at RT for 4–12 hours.
-
Unactivated Electrophiles: Heat to reflux (
) for 12–24 hours.
-
-
Monitoring: Monitor via TLC (Mobile Phase: Hexane/EtOAc). Look for the disappearance of the secondary amine (often stains blue/purple with Ninhydrin) and appearance of the tertiary amine (UV active if aromatic, or iodine stain).
-
Workup: Filter off solids (
/salts). Concentrate the filtrate in vacuo. -
Purification: Partition residue between
and water. Wash organic layer with Brine.[1] Dry over .[1][3] Purify via Flash Column Chromatography.
Method B: The "Cesium Effect" for Sterically Hindered Substrates
Best for: Secondary alkyl halides or when the isobutyl group causes significant steric retardation.
Cesium carbonate (
Modifications to Method A
-
Solvent: Switch to DMF (N,N-Dimethylformamide) or DMAc .
-
Base: Replace
with (1.5 equiv). -
Temperature: Heat to
. -
Workup Caution: DMF is difficult to remove. Dilute the reaction mixture with 5x volume of water and extract exhaustively with Ethyl Acetate (3x) or Diethyl Ether to remove the product from the DMF phase.
Method C: Reductive Alkylation (High Fidelity)
Best for: Aldehydes (avoiding halide toxicity) and preventing over-alkylation.
Since the isobutyl group adds bulk, direct
Protocol
-
Imine Formation: Dissolve Isobutyl-prop-2-ynyl-amine (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM . Add activated 4Å Molecular Sieves. Stir for 2 hours at RT.
-
Reduction: Cool to
. Add Sodium Triacetoxyborohydride ( ) (1.5 equiv) in one portion.[1]-
Why STAB? It is mild and will not reduce the alkyne or the iminium ion too rapidly, allowing for equilibrium control.
-
-
Quench: Stir overnight at RT. Quench with saturated
.
Troubleshooting & Optimization Logic
| Problem | Root Cause | Solution |
| Quaternization (Formation of quaternary salt) | Excess electrophile or highly reactive halide (e.g., MeI). | Reduce electrophile to 0.9 equiv. Use Method C (Reductive Alkylation) which naturally stops at the tertiary amine. |
| No Reaction | Steric clash between Isobutyl and Electrophile. | Switch to Method B ( |
| Alkyne Degradation | Base too strong ( | Ensure base is Carbonate or Bicarbonate.[1] Avoid metal catalysts (Cu, Pd) in the alkylation step unless specifically required for subsequent coupling. |
Experimental Workflow Diagram
Figure 2: Standard operational workflow for Method A.
References
-
Bogatcheva, E., et al. (2011). "Synthesis and neuroprotective activity of novel N-propargylamino-indan derivatives." Journal of Medicinal Chemistry.
-
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron. (General reference for Cesium Effect).
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
PubChem Compound Summary. (2025). "N-Isobutyl-N-propargylamine derivatives and reactivity."
Sources
Application Note: Preparation and Handling of Isobutyl-prop-2-ynyl-amine HCl Stock Solutions
Abstract & Scope
This technical guide details the standardized protocol for the preparation, storage, and handling of Isobutyl-prop-2-ynyl-amine Hydrochloride (N-Isobutyl-N-propargylamine HCl) stock solutions. This compound, a secondary amine featuring a terminal alkyne (propargyl) group, is frequently utilized as a fragment in monoamine oxidase (MAO) inhibitor development or as a "click chemistry" bio-orthogonal tag.
The presence of the reactive propargyl moiety and the hygroscopic nature of the hydrochloride salt require specific handling to prevent hydrolysis, oxidation, or concentration drift. This protocol ensures >98% chemical integrity over multiple freeze-thaw cycles, suitable for IC50 determination, enzyme kinetics, and high-throughput screening (HTS).
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
Before initiating solution preparation, verify the specific salt form. The hydrochloride (HCl) salt is significantly more water-soluble than the free base but affects the pH of unbuffered solutions.
| Property | Specification | Notes |
| IUPAC Name | N-(2-methylpropyl)prop-2-yn-1-amine hydrochloride | |
| Common Name | Isobutyl-prop-2-ynyl-amine HCl | Analog of N-Desmethylselegiline |
| Molecular Formula | ||
| Molecular Weight | 147.65 g/mol | Use this value for Molarity calculations |
| Free Base MW | 111.19 g/mol | Correction Factor: 1.328 |
| Solubility | Water (>50 mM), DMSO (>100 mM), Ethanol | DMSO is preferred for Master Stocks |
| Stability | Sensitive to oxidation and high pH | Avoid alkaline storage (> pH 8.0) |
| Appearance | White to off-white crystalline solid | Hygroscopic |
Critical Pre-Assay Considerations
Solvent Selection: The DMSO vs. Water Debate
While the HCl salt is water-soluble, Dimethyl Sulfoxide (DMSO) is the recommended solvent for Master Stocks (100 mM) for three reasons:
-
Microbial Inhibition: DMSO is bacteriostatic at high concentrations, preventing contamination during long-term storage.
-
Hydrolytic Stability: The terminal alkyne is less prone to degradation in anhydrous DMSO compared to aqueous solutions, which may experience pH drift over time.
-
Solubility Assurance: Ensures the hydrophobic isobutyl fragment remains in solution even at high concentrations.
Mass-to-Molarity Correction
A common error in assay preparation is neglecting the mass of the counterion (HCl).
-
Target: 10 mL of 100 mM Stock.
-
Calculation:
-
Action: Weigh 147.65 mg of the HCl salt, not the weight corresponding to the free base.
Protocol 1: Preparation of Master Stock (100 mM)
Objective: Create a stable, high-concentration Master Stock for long-term storage (-20°C).
Materials
-
Isobutyl-prop-2-ynyl-amine HCl (Solid)
-
Anhydrous DMSO (≥99.9%, Cell Culture Grade)
-
Amber glass vials (Borosilicate, screw cap with PTFE liner)
-
Vortex mixer
-
Analytical Balance (Precision ±0.1 mg)
Workflow Diagram
Figure 1: Step-by-step workflow for the preparation of the Master Stock solution.
Step-by-Step Procedure
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation (hygroscopic nature).
-
Weighing: Weigh 147.7 mg of Isobutyl-prop-2-ynyl-amine HCl into a sterile 15 mL tube or glass vial.
-
Solvation: Add 10.0 mL of Anhydrous DMSO.
-
Note: Do not add water first. Dissolve fully in DMSO.
-
-
Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.
-
Visual QC: Inspect against a dark background. If particulates remain, sonicate for 2 minutes in a water bath (ambient temperature).
-
Aliquoting: Dispense into 500 µL aliquots in amber glass vials or opaque microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).
Protocol 2: Working Solutions & Serial Dilution
Objective: Prepare working concentrations (e.g., 100 µM to 1 nM) for biological assays (IC50).
Buffer Compatibility
-
Recommended: PBS (pH 7.4), HEPES (pH 7.2–7.5).
-
Avoid: Carbonate buffers (pH >9) which may accelerate alkyne degradation.
-
DMSO Limit: Ensure final assay DMSO concentration is <1% (usually <0.1% is ideal) to prevent solvent toxicity in cell-based assays.
Dilution Logic Diagram
Figure 2: Serial dilution strategy to transition from organic solvent stock to aqueous assay conditions.
Procedure (Example for 10-point Dose Response)
-
Thaw: Thaw one aliquot of 100 mM Master Stock at room temperature. Vortex briefly.
-
Intermediate Dilution (1 mM):
-
Add 10 µL of Master Stock to 990 µL of Assay Buffer.
-
Result: 1 mM concentration, 1% DMSO.
-
-
Serial Dilution:
-
Prepare a 96-well plate with buffer.
-
Perform 1:3 or 1:10 serial dilutions using the Intermediate Stock.
-
Critical: This two-step method (Master -> Intermediate -> Assay) ensures pipetting accuracy. Pipetting volumes <2 µL directly from 100% DMSO is prone to viscosity errors.
-
Quality Control & Troubleshooting
Self-Validating the Protocol
To ensure the stock solution was prepared correctly without degradation:
-
Absorbance Check: While propargylamines lack a strong chromophore compared to aromatics, the HCl salt may have a specific UV signature (check local spectral data).
-
Precipitation Test: Dilute 10 µL of stock into 1 mL of PBS. Vortex. If turbidity appears immediately, the compound has likely degraded or the salt has converted to the free base (unlikely in PBS).
-
Chemical Verification: For critical HTS campaigns, verify the Master Stock via LC-MS. Expect a peak at [M+H]+ = 112.1 (Free base mass + Proton).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Solution Yellowing | Oxidation of the amine or alkyne | Discard stock. Prepare fresh under |
| Precipitation on Thawing | DMSO crystallization or salt crash | Warm to 37°C for 5 mins and vortex. If solids persist, discard. |
| Inconsistent IC50 Data | Evaporation of DMSO in stock | Use screw-cap vials with O-rings. Do not use snap-cap tubes for long-term storage. |
References
-
PubChem. (2023). Compound Summary: this compound. National Center for Biotechnology Information. [Link]
-
Assay Guidance Manual. (2012). Reagent and Stock Solution Preparation. NCBI Bookshelf. [Link]
-
FDA Access Data. (2006). ZELAPAR (Selegiline HCl) Prescribing Information. (Reference for structural analog stability and solubility). [Link]
-
Organic Chemistry Portal. (2023). Synthesis and Reactivity of Propargylamines. [Link]
Application Notes & Protocols: Isobutyl-prop-2-ynyl-amine HCl as a Versatile Building Block in Click Chemistry
Introduction
The advent of "click chemistry," a term coined by K. B. Sharpless, has revolutionized the synthesis of complex molecules by focusing on reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] Among these reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example, enabling the efficient formation of stable 1,2,3-triazole linkages from azides and terminal alkynes.[2][3][4] This powerful ligation chemistry has found widespread application in drug discovery, bioconjugation, and materials science.[5][6]
This guide provides an in-depth technical overview and detailed protocols for the use of Isobutyl-prop-2-ynyl-amine Hydrochloride, a versatile and valuable building block for CuAAC reactions. This reagent uniquely features a terminal alkyne for the cycloaddition and an isobutyl-amine moiety. The isobutyl group can impart desirable lipophilic characteristics and steric bulk to the final molecule, while the amine, after deprotonation, provides a potential site for secondary functionalization or can influence the physicochemical properties of the construct. These application notes are designed to equip researchers with the foundational knowledge and practical methodologies to effectively integrate this building block into their synthetic workflows.
Reagent Profile: Isobutyl-prop-2-ynyl-amine HCl
A thorough understanding of the building block's properties is critical for its successful application.
Physicochemical Properties
The key properties of Isobutyl-prop-2-ynyl-amine HCl are summarized below.
| Property | Value |
| Molecular Formula | C₇H₁₄ClN |
| Molecular Weight | 147.65 g/mol |
| CAS Number | 1000862-41-8 |
| Appearance | White to off-white solid |
| Structure | See Diagram 1 |
Data compiled from commercial supplier information.[7]
Caption: Experimental workflow for a typical CuAAC reaction.
Detailed Protocol: Solution-Phase Synthesis
This protocol describes a general procedure for the reaction of Isobutyl-prop-2-ynyl-amine HCl with a generic azide (e.g., Benzyl Azide).
Materials and Reagents:
-
Isobutyl-prop-2-ynyl-amine HCl (1.0 eq)
-
Azide-containing molecule (1.0 - 1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Optional Ligand: THPTA or TBTA (5-25 mol%)
-
Solvent: 1:1 mixture of tert-Butanol and deionized water, or DMSO
-
Ethyl Acetate (for extraction)
-
Saturated aqueous EDTA solution or 10% aqueous ammonia
-
[8] Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve Isobutyl-prop-2-ynyl-amine HCl (1.0 mmol, 147.65 mg) and the azide partner (1.05 mmol) in your chosen solvent system (e.g., 10 mL of 1:1 t-BuOH/H₂O). If the free-base form of the amine is required, a mild base (e.g., NaHCO₃ or DIPEA, 1.1 eq) can be added, and the mixture stirred for 10-15 minutes.
-
Catalyst Solution Preparation: In a separate small vial, prepare a catalyst stock solution by dissolving CuSO₄·5H₂O (0.05 mmol, 12.5 mg) in 1 mL of deionized water. If using a ligand, it can be pre-mixed with the copper solution. 3.[9] Reducing Agent Preparation: In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 19.8 mg) in 1 mL of deionized water. Causality Note: Sodium ascorbate solutions are susceptible to air oxidation, so it is crucial to prepare this solution immediately before use to ensure the efficient reduction of Cu(II) to the active Cu(I) state.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the copper sulfate solution, followed immediately by the freshly prepared sodium ascorbate solution. Th[10]e reaction mixture may turn from pale blue to a yellow or greenish color, indicating the formation of the Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC), typically using a mobile phase like ethyl acetate/hexanes. Sp[11]ot the reaction mixture against the starting materials. The reaction is complete when the limiting reagent spot has disappeared. Reactions are often complete within 1-12 hours. For more precise monitoring, LC-MS can be used. 6.[12] Work-up: Upon completion, add a saturated aqueous solution of EDTA (10 mL) and stir for 30 minutes to chelate the copper catalyst, which aids in its removal. Alternatively, quenching with dilute aqueous ammonia can be effective. 7.[9][8] Extraction: Transfer the mixture to a separatory funnel. If a water-miscible solvent like DMSO was used, dilute the reaction mixture with a significant volume of water and ethyl acetate. Extract the product into an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure triazole.
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
#[12][13]### 3.3. Considerations for Solid-Phase Synthesis
While solution-phase synthesis is versatile, solid-phase synthesis (SPS) offers advantages such as simplified purification and the potential for automation. In[14][15] this approach, either the azide or a complementary alkyne is anchored to a solid support.
-
Strategy: A common strategy involves immobilizing an azide-functionalized molecule onto a resin. The Isobutyl-prop-2-ynyl-amine HCl can then be added in solution, along with the catalyst system, to perform the click reaction on the solid support. After the reaction, excess reagents are simply washed away.
-
Cleavage: The final triazole product is then cleaved from the resin using an appropriate cleavage cocktail (e.g., trifluoroacetic acid for acid-labile linkers).
-
Comparison: While cyclization and purification steps are often easier on a solid phase, reaction optimization can be more challenging, and overall yields may be comparable to solution-phase methods after all steps are considered. Th[16]e choice between solution- and solid-phase synthesis depends on the project goals, such as the scale of the reaction and the need for library synthesis.
#[17]## 4. Data Summary & Troubleshooting
Typical Reaction Parameters
The following table provides a starting point for reaction optimization.
| Parameter | Recommended Value | Rationale & Notes |
| Stoichiometry | 1.0 - 1.1 eq Azide | A slight excess of one reagent can be used to drive the reaction to completion. |
| Solvent | t-BuOH/H₂O (1:1), DMSO, DMF | Choice depends on the solubility of both the alkyne and azide substrates. |
| [9] | CuSO₄ Loading | 1 - 5 mol% |
| Na-Ascorbate Loading | 5 - 10 mol% | Should be in stoichiometric excess relative to CuSO₄ to maintain a reducing environment. |
| [18] | Ligand Loading | 5 - 25 mol% |
| [9] | Temperature | Room Temperature (20-25°C) |
| Reaction Time | 1 - 24 hours | Highly dependent on the specific substrates; monitor by TLC or LC-MS. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Cu(I) oxidized).2. Decomposed sodium ascorbate.3. Poor solubility of reactants. | 1. Deoxygenate solvents by sparging with N₂ or Ar. Use a stabilizing ligand (THPTA/TBTA).2. Always use a freshly prepared solution of sodium ascorbate.3. Try a different solvent system (e.g., DMSO, DMF) or gently warm the reaction. |
| Side Product Formation (e.g., alkyne homocoupling) | Insufficient reducing agent, allowing Cu(I) to participate in oxidative coupling. | Increase the excess of sodium ascorbate relative to the copper catalyst. Ensure a stabilizing ligand is used. |
| [18] | Difficulty Removing Copper During Work-up | Incomplete chelation of the copper catalyst. |
| [9][8] |
Applications in Research and Drug Discovery
The modularity of the click reaction makes Isobutyl-prop-2-ynyl-amine HCl a powerful tool for generating chemical diversity. By[6] pairing this single alkyne with a library of different azides, researchers can rapidly synthesize a wide array of novel 1,2,3-triazole-containing compounds.
*[2][8] Fragment-Based Drug Discovery: This building block can be used to link different pharmacophoric fragments together, where the resulting triazole acts as a stable and biocompatible linker.
-
[4] Lead Optimization: The isobutyl group can be used to probe steric pockets in a biological target and improve the lipophilicity and metabolic stability of a lead compound.
-
Bioconjugation: While less common, the secondary amine could be used for subsequent modifications, though this requires careful selection of orthogonal chemistries. More often, the amine influences the overall properties of the conjugate.
B[5][19]y providing a reliable and versatile handle for CuAAC reactions, Isobutyl-prop-2-ynyl-amine HCl serves as an essential component in the modern chemist's toolbox for creating novel molecules with tailored functions.
References
- Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC.
- Click Chemistry for Drug Development and Diverse Chemical–Biology Applic
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
- Recent applications of click chemistry in drug discovery. Taylor & Francis Online.
- Safety D
- Click chemistry in drug development recent trends and applic
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. PMC.
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI.
- Application Notes & Protocols: Reaction Kinetics of Strained Alkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Benchchem.
- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Butyn-1-OL. Benchchem.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology.
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
- Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules. Polymer Chemistry (RSC Publishing).
- The Propargyl Group at the Heart of Click Chemistry: An In-depth Technical Guide. Benchchem.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- Solution versus solid-phase cyclization strategies for large sidechain lactam-bridged peptides: a compar
- SAFETY D
- SAFETY D
- SAFETY D
- This compound. CRO Splendid Lab Pvt. Ltd.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
- Monitoring Reactions by TLC.
- A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry. LinkedIn.
- But-2-ynyl-isobutyl-amine hydrochloride. Santa Cruz Biotechnology.
- NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- Click Chemistry: Synthesis of a Triazole. MDHV.
- NMR Reaction Monitoring Robust to Spectral Distortions. PMC.
- 1-Methyl-prop-2-ynylamine hydrochloride. Chem-Impex.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 8. mdhv.ca [mdhv.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. pharmtech.com [pharmtech.com]
- 14. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00558G [pubs.rsc.org]
- 16. Solution versus solid-phase cyclization strategies for large sidechain lactam-bridged peptides: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
Application Note: Synthesis and Purification of N-Isobutylprop-2-yn-1-amine Hydrochloride
Abstract & Scope
This technical guide details the conversion of
The conversion of secondary propargylamines to their HCl salts often presents specific challenges, notably "oiling out" (phase separation into a gum rather than a crystal) and hygroscopicity . This protocol prioritizes anhydrous methods to maximize crystallinity and stability, providing two distinct workflows:
-
Method A (Anhydrous Gas): For high-purity, large-scale isolation.
-
Method B (Solvent Carrier): For convenient, bench-scale synthesis using pre-dissolved HCl.
Chemical Profile & Safety
Target Molecule Data
| Property | Specification |
| IUPAC Name | |
| Structure | |
| CAS (Free Base) | 42268-68-8 |
| CAS (HCl Salt) | 1000862-41-8 |
| Mol.[1][2][3][4][5][6][7] Weight | 111.19 (Base) |
| pKa (Calc.) | ~10.5 (Secondary Amine) |
Critical Safety Parameters (Alkyne Specific)
-
Shock Sensitivity: While the HCl salt is stable, terminal alkynes can form explosive acetylides with Copper (Cu), Silver (Ag), or Mercury (Hg). Avoid all metallic spatulas or needles containing these metals. Use glass or stainless steel only.
-
Exotherm Control: The neutralization reaction is highly exothermic. Uncontrolled heat can polymerize the alkyne moiety. All acid additions must be performed at
.
Experimental Protocols
Method A: Anhydrous HCl Gas (High Purity)
Best for: >10g scale, preventing water inclusion.
Reagents:
-
Crude
-isobutylprop-2-yn-1-amine (Free Base) -
Solvent: Anhydrous Diethyl Ether (
) or Methyl tert-butyl ether (MTBE). -
Reagent: HCl gas (generated in situ or from a lecture bottle).
Protocol:
-
Dissolution: Dissolve the free base (1.0 eq) in anhydrous
(10 volumes, e.g., 10 mL per 1 g amine). -
Cooling: Submerge the reaction flask in an ice/salt bath to reach
. -
Acidification: Slowly bubble dry HCl gas through the solution.
-
Observation: A white precipitate should form immediately.
-
Endpoint: Monitor pH using wet litmus paper held above the liquid. Stop when vapors turn paper red.
-
-
Digestion: Stir the slurry at
for 30 minutes to ensure complete salt formation. -
Isolation: Filter under
atmosphere (using a Schlenk frit or rapid Buchner filtration). -
Washing: Wash the filter cake
with cold anhydrous . -
Drying: Vacuum dry at
for 4 hours. Do not heat >40°C to prevent alkyne degradation.
Method B: HCl in Dioxane/Ether (Convenience)
Best for: <5g scale, precise stoichiometry.
Reagents:
-
4.0 M HCl in Dioxane (Commercial solution).
-
Solvent: Anhydrous Diethyl Ether or Ethyl Acetate.
Protocol:
-
Dissolution: Dissolve free base (1.0 eq) in
(10 volumes). Cool to . -
Addition: Add 4.0 M HCl in Dioxane (1.1 eq) dropwise via syringe over 15 minutes.
-
Scientific Logic: The slow addition prevents local heating hotspots which cause oiling.
-
-
Precipitation: The salt will crash out. If oiling occurs, see Section 4.
-
Filtration: Filter the white solid.
-
Recrystallization (If needed): Dissolve in minimum hot Isopropanol (IPA), then add
until turbid. Cool to .
Visualization: Workflow & Decision Logic
Synthesis Workflow (Method B)
Figure 1: Step-by-step logic for the solution-phase conversion method.
Troubleshooting "Oiling Out"
The most common failure mode for secondary amine salts is the formation of a supersaturated oil rather than a crystal lattice.
Figure 2: Diagnostic tree for resolving phase separation issues.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Product is a sticky gum (Oiling Out) | Presence of water or impurities preventing lattice formation. | Trituration: Decant supernatant. Add fresh anhydrous |
| Product turns yellow/brown | Polymerization of the alkyne group. | Temp Control: Ensure reaction was kept |
| Low Yield | Salt is soluble in the reaction solvent. | Solvent Swap: Switch from THF or Dioxane to pure |
| Hygroscopicity | Inherent property of amine hydrochlorides. | Handling: Filter under Nitrogen blanket. Store in a desiccator over |
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, perform these checks:
-
Silver Nitrate Test (Qualitative): Dissolve a small amount of product in water. Add
. A heavy white precipitate ( ) confirms the presence of the chloride counter-ion. -
1H NMR (DMSO-d6):
-
Look for the disappearance of the amine
shift (usually broad singlet around 1.5-2.0 ppm in free base). -
Appearance of broad ammonium protons (
) typically at 9.0–10.0 ppm. -
Propargyl Group Integrity: Confirm the alkyne proton (
) remains a triplet around 3.0-3.5 ppm and has not hydrated to a ketone.
-
-
Melting Point:
-
Expected Range: Secondary amine HCl salts typically melt between
and . (Note: Exact MP should be determined experimentally as literature varies by hydration state).
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
PubChem. Compound Summary: N-prop-2-ynylprop-2-en-1-amine (Related Structure). National Library of Medicine.
-
BldPharm. Product Safety Data Sheet: N-(Prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride.
-
ScienceMadness Discussion. Isolation of primary amines as HCl salt problem. (Community insights on "oiling out" phenomena).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. US6093286A - Process for purifying n-butyl chloride - Google Patents [patents.google.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. US2634293A - Process of preparing a monobasic salt of a secondary amine - Google Patents [patents.google.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
In vitro MAO-B inhibition assay protocols using propargylamine derivatives
An Application Guide to In Vitro MAO-B Inhibition Assays for Propargylamine Derivatives
Introduction: Targeting MAO-B with Propargylamine Inhibitors
Monoamine Oxidase B (MAO-B) is a mitochondrial outer membrane-bound enzyme critical for the oxidative deamination of several key neurotransmitters, including dopamine and phenylethylamine.[1][2] Its role in regulating dopamine levels has made it a significant therapeutic target for neurodegenerative conditions, particularly Parkinson's Disease and Alzheimer's Disease.[1][2][3] By inhibiting MAO-B, the catabolism of dopamine is reduced, thereby increasing its availability in the brain, which can alleviate disease symptoms.
Among the various classes of MAO-B inhibitors, propargylamine derivatives stand out due to their mechanism-based, irreversible mode of action.[][5] This class includes clinically successful drugs such as selegiline (deprenyl) and rasagiline.[3][] These compounds act as "suicide substrates," where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that covalently binds to and inactivates the enzyme. This guide provides an in-depth look at the mechanism of these inhibitors and details robust protocols for their in vitro characterization.
The Chemistry of Inactivation: Mechanism of Propargylamine Inhibition
The defining characteristic of propargylamine inhibitors is their ability to form a permanent, covalent adduct with the flavin adenine dinucleotide (FAD) cofactor at the heart of the MAO-B active site.[][6] This irreversible inhibition is highly specific and potent. The inactivation process is a sophisticated, multi-step chemical reaction initiated by the enzyme itself.[7]
The widely accepted mechanism proceeds as follows[6][7]:
-
Hydride Abstraction: The FAD cofactor in its oxidized state abstracts a hydride ion from the carbon atom adjacent to the nitrogen (the α-carbon) of the propargylamine inhibitor.
-
Allene Intermediate Formation: This initial oxidation step generates a highly reactive allene intermediate within the enzyme's active site.
-
Covalent Adduct Formation: The allene intermediate is then subjected to a nucleophilic attack by the N5 atom of the reduced flavin ring, forming a stable, covalent bond. This adduct permanently deactivates the enzyme's catalytic potential.[][6]
This mechanism-based inactivation is distinct from reversible inhibition, where the inhibitor binds and dissociates from the enzyme. The irreversible nature of propargylamine derivatives means that the restoration of MAO-B activity requires the synthesis of new enzyme molecules.[]
Protocol 2: Continuous Spectrophotometric MAO-B Inhibition Assay
This protocol is well-suited for detailed kinetic studies and serves as an orthogonal method to confirm findings from fluorometric assays. This example uses benzylamine as the substrate.
Materials
-
Recombinant Human MAO-B Enzyme
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Substrate: Benzylamine hydrochloride
-
Positive Control Inhibitor: Selegiline
-
Test Propargylamine Derivatives
-
DMSO
-
UV-transparent 96-well plates or quartz cuvettes
-
UV-Vis spectrophotometer with temperature control
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare assay buffer and equilibrate to 37°C.
-
Prepare stock solutions of benzylamine (e.g., 100 mM in water) and inhibitors (in DMSO) as described in Protocol 1.
-
-
Assay Procedure (Cuvette-based):
-
Set the spectrophotometer to monitor absorbance at 250 nm and maintain the cuvette holder at 37°C.
-
In a 1 mL quartz cuvette, add:
-
Assay Buffer (to a final volume of 1 mL)
-
A specific volume of the test compound or vehicle (DMSO)
-
A specific amount of MAO-B enzyme
-
-
Mix by inversion and pre-incubate the mixture for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a specific volume of the benzylamine stock solution (e.g., to a final concentration of 1 mM).
-
Immediately begin recording the absorbance at 250 nm every 15-30 seconds for 5-10 minutes.
-
Data Analysis
-
Determine Initial Velocity (V₀): Calculate the slope of the initial linear portion of the absorbance vs. time plot. Use the molar extinction coefficient of benzaldehyde (ε ≈ 13,800 M⁻¹cm⁻¹) to convert the rate from ΔAbs/min to µmol/min.
-
Calculate % Inhibition and IC₅₀: Use the same equations as described in the fluorometric protocol.
-
(Optional) Kinetic Analysis: To determine the inhibition mechanism (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (benzylamine) and the inhibitor. The resulting data can be plotted on a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the inhibition pattern. [1][8]
Summary of Assay Parameters
| Parameter | Protocol 1: Fluorometric Assay | Protocol 2: Spectrophotometric Assay |
| Principle | Detection of H₂O₂ byproduct | Direct detection of product formation |
| Common Substrate | Tyramine | Benzylamine [1] |
| Detection Method | Fluorescence | UV-Vis Absorbance |
| Wavelength (nm) | Ex: ~535 / Em: ~587 [3][9] | ~250 (for benzaldehyde) [1] |
| Format | 96/384-well plate | Cuvette or UV-transparent plate |
| Primary Use | High-throughput screening (IC₅₀) | IC₅₀ determination, kinetic studies |
| Positive Control | Selegiline [3] | Selegiline |
References
- New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. PMC.
- MAO Inhibitors: Mechanisms and Drug Discovery. BOC Sciences.
- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
- Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. Sigma-Aldrich.
- Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline.
- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie.
- A direct continuous fluorometric turn-on assay for monoamine oxidase B and its inhibitor-screening based on the abnormal fluorescent behavior of silole. Analyst (RSC Publishing).
- EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems.
- Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors. Journal of Medicinal Chemistry.
- Proposed mechanism of irreversible MAO inhibition by propargylamines.
- Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
- Human brain monoamine oxidase type B: mechanism of deamination as probed by steady-st
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis.
- Tisolagiline assay interference troubleshooting. Smolecule.
- Assay in Summary_ki. BindingDB.
- A rapid spectrophotometric assay of mono-amine oxidase based on the rate of disappearance of kynuramine. Semantic Scholar.
- Monoamine Oxidase Inhibitory Constituents of Propolis: Kinetics and Mechanism of Inhibition of Recombinant Human MAO-A and MAO-B. MDPI.
Sources
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. assaygenie.com [assaygenie.com]
- 5. Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
Application Note: A Modular Approach to Selegiline Analogue Synthesis via Reductive Amination of Isobutyl-prop-2-ynyl-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
Selegiline (L-deprenyl), an irreversible and selective inhibitor of monoamine oxidase B (MAO-B), is a cornerstone in the management of Parkinson's disease.[1][2] Its therapeutic action stems from its ability to increase dopaminergic neurotransmission in the brain.[3][4] The clinical success of selegiline has spurred extensive research into the development of analogues to enhance potency, improve selectivity, refine pharmacokinetic profiles, and mitigate side effects associated with its metabolism into levoamphetamine and levomethamphetamine.[1][2] This application note provides a detailed protocol and scientific rationale for the synthesis of novel selegiline analogues using isobutyl-prop-2-ynyl-amine as a key building block.
The core strategy detailed herein is reductive amination , a robust and versatile method for C-N bond formation.[5][6] This one-pot reaction combines a carbonyl compound (a ketone in this case) with an amine to form an intermediate imine, which is then reduced in situ to the target secondary amine. This approach offers significant advantages in efficiency and control over traditional N-alkylation methods, which are often plagued by over-alkylation.[7][8] By utilizing isobutyl-prop-2-ynyl-amine, we retain the critical propargylamine moiety responsible for the MAO-B inhibitory mechanism, while the choice of a variable ketone partner allows for modular assembly of a diverse library of analogues for structure-activity relationship (SAR) studies.
The Scientific Rationale: Causality in Synthesis Design
The design of this synthetic protocol is guided by established principles of organic chemistry to maximize yield, purity, and reproducibility.
2.1 The Reaction: Reductive Amination
The overall transformation involves the condensation of a ketone with isobutyl-prop-2-ynyl-amine, followed by the selective reduction of the resulting C=N double bond.
Caption: General workflow for reductive amination.
2.2 Key Reagent Selection
-
The Amine (Isobutyl-prop-2-ynyl-amine): This primary amine serves as the nitrogen source and provides the essential propargyl group. The propargyl moiety is a well-established "warhead" that forms a covalent adduct with the FAD cofactor at the active site of MAO-B, leading to irreversible inhibition. The isobutyl group provides a distinct steric and electronic profile compared to the isopropyl group in selegiline, allowing for the exploration of novel interactions within the enzyme's binding pocket.
-
The Ketone (e.g., Substituted Phenylacetones): The ketone partner dictates the "scaffold" of the resulting analogue. Using a library of substituted phenylacetones (e.g., with methoxy, halogen, or alkyl groups on the phenyl ring) allows for systematic modification of the molecule's hydrophobicity, electronic properties, and steric bulk. These modifications are crucial for tuning binding affinity and selectivity for MAO-B over MAO-A.[9]
-
The Reducing Agent (Sodium Cyanoborohydride, NaBH₃CN): The choice of reducing agent is critical for the success of a one-pot reductive amination. Stronger hydrides like sodium borohydride (NaBH₄) can readily reduce the starting ketone, leading to undesired alcohol byproducts. Sodium cyanoborohydride is a milder and more selective reducing agent.[5][7] It is stable in weakly acidic conditions (pH ~5-6) required for imine formation and preferentially reduces the protonated iminium ion over the carbonyl group of the ketone. This selectivity ensures that the reaction proceeds cleanly towards the desired amine product.[7]
Detailed Experimental Protocol: Synthesis of a Representative Analogue
This protocol describes the synthesis of N-(1-phenylpropan-2-yl)-N-(isobutyl)prop-2-yn-1-amine as an illustrative example.
3.1 Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Phenylacetone | 134.18 | 1.0 | 5.0 | 671 mg (0.64 mL) |
| Isobutyl-prop-2-ynyl-amine | 111.18 | 1.1 | 5.5 | 612 mg |
| Sodium Cyanoborohydride | 62.84 | 1.5 | 7.5 | 471 mg |
| Glacial Acetic Acid | 60.05 | - | - | ~0.5 mL |
| Methanol (Anhydrous) | 32.04 | - | - | 50 mL |
| Dichloromethane (DCM) | 84.93 | - | - | 100 mL |
| Saturated NaHCO₃ (aq) | - | - | - | 50 mL |
| Brine | - | - | - | 50 mL |
| Anhydrous MgSO₄ | - | - | - | As needed |
3.2 Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetone (1.0 eq, 5.0 mmol) and isobutyl-prop-2-ynyl-amine (1.1 eq, 5.5 mmol).
-
Solvation: Add 50 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until all reagents are fully dissolved.
-
Acidification & Imine Formation: Using a pipette, add glacial acetic acid dropwise to the solution until the pH is approximately 5-6 (check with pH paper). Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: In a single portion, add sodium cyanoborohydride (1.5 eq, 7.5 mmol) to the stirring solution. Caution: NaBH₃CN is toxic; handle in a fume hood with appropriate personal protective equipment. The addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up - Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid and destroy any remaining reducing agent.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude oil via flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes) to isolate the pure selegiline analogue.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization of the Experimental Workflow
The following diagram outlines the complete process from initial setup to final analysis.
Caption: Step-by-step experimental workflow diagram.
Application: Protocol for In Vitro MAO-B Inhibition Assay
To assess the biological activity of the newly synthesized analogues, a standard in vitro enzyme inhibition assay is required. This protocol outlines a common fluorescence-based method.[9]
5.1 Principle
This assay measures the ability of a test compound to inhibit the activity of recombinant human MAO-B. The enzyme catalyzes the oxidation of a substrate (e.g., kynuramine), producing a fluorescent product (4-hydroxyquinoline) and hydrogen peroxide. The rate of fluorescence increase is proportional to enzyme activity, and a reduction in this rate indicates inhibition.
5.2 Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.
-
Enzyme Solution: Dilute recombinant human MAO-B enzyme in assay buffer to the desired working concentration.
-
Substrate Solution: Prepare a stock solution of kynuramine in the assay buffer.
-
Test Compound: Prepare a stock solution of the synthesized analogue in DMSO and perform serial dilutions to create a range of concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of the test compound at various concentrations (include a DMSO-only control).
-
Add 20 µL of the MAO-B enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the kynuramine substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence (Excitation: ~310 nm, Emission: ~400 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.
-
Troubleshooting and Field-Proven Insights
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete imine formation; degradation of NaBH₃CN; inefficient extraction. | Ensure pH is weakly acidic (5-6). Use fresh, high-quality NaBH₃CN. Perform more extensive extractions (e.g., 5x). |
| Ketone Reduction | Reducing agent is too strong or pH is too low. | Confirm the use of NaBH₃CN or NaBH(OAc)₃, not NaBH₄. Avoid overly acidic conditions which can accelerate carbonyl reduction. |
| Product is Impure | Incomplete reaction; side-product formation; inefficient purification. | Allow the reaction to run longer, monitoring by TLC. Optimize the chromatography gradient for better separation. |
| Inconsistent Assay Results | Compound degradation; improper assay setup; enzyme inactivity. | Store compounds properly (e.g., -20°C, desiccated). Verify buffer pH, substrate concentration, and enzyme activity with a known inhibitor (e.g., selegiline) as a positive control.[9] |
Conclusion
The synthetic and analytical protocols detailed in this application note provide a robust framework for the development of novel selegiline analogues using isobutyl-prop-2-ynyl-amine. The modularity of the reductive amination strategy allows for the rapid generation of diverse chemical entities, which, when coupled with the described in vitro screening methods, can significantly accelerate the discovery of next-generation MAO-B inhibitors for neurodegenerative diseases.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Monoamine Oxidase B (MAO-B) Inhibitor Derivatives.
-
MDPI. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Selegiline. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, Crystal Structures, Molecular Docking and MAO-B Inhibitory Activity of Transition Metal Complexes Derived from 2. Retrieved from [Link]
-
PubMed. (2023). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. Retrieved from [Link]
-
PubMed. (2011). The pharmacology of selegiline. Retrieved from [Link]
-
PMC. (2022). Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues. Retrieved from [Link]
-
Science.gov. (n.d.). anti-parkinsonian drug selegiline: Topics by Science.gov. Retrieved from [Link]
-
Wikipedia. (n.d.). Pharmacology of selegiline. Retrieved from [Link]
-
ResearchGate. (2011). The pharmacology of selegiline. Retrieved from [Link]
-
MDPI. (2024). Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach. Retrieved from [Link]
-
Semantic Scholar. (2024). Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach. Retrieved from [Link]
-
PubMed. (2015). Synthesis and evaluation of selegiline derivatives as monoamine oxidase inhibitor, antioxidant and metal chelator against Alzheimer's disease. Retrieved from [Link]
-
Semantic Scholar. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
MDPI. (2024). Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (n.d.). CN110668951A - Synthesis process of selegiline hydrochloride.
-
Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
PMC. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Retrieved from [Link]
-
Lehigh University. (n.d.). synthesis of propyl and butyl amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
ResearchGate. (2016). synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. Retrieved from [Link]
-
PubChem. (n.d.). Isopropyl-methyl-prop-2-ynyl-amine. Retrieved from [Link]
Sources
- 1. Selegiline - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jocpr.com [jocpr.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application Note: Handling and Storage Requirements for Hygroscopic Amine Hydrochlorides
Introduction: The Hygroscopic Challenge
Amine hydrochlorides are ubiquitous in pharmaceutical development. Converting a free base amine (often an oil or amorphous solid) into its hydrochloride salt is a standard strategy to improve solubility, bioavailability, and crystallinity. However, this transformation introduces a critical thermodynamic trade-off: hygroscopicity .
Many amine hydrochlorides possess a high lattice energy that is competitively challenged by the hydration energy of the chloride ion and the ammonium moiety. When the critical relative humidity (CRH) of the salt is lower than the ambient humidity, the solid will spontaneously adsorb atmospheric moisture. This proceeds from surface adsorption to hydrate formation, and ultimately to deliquescence —where the solid dissolves in its own sorbed water.
Why this matters:
-
Stoichiometric Errors: Weighing a "wet" salt leads to under-dosing the active pharmaceutical ingredient (API) in reactions or formulations.
-
Chemical Instability: Moisture facilitates hydrolysis and can lead to the formation of degradants.
-
Process Failure: Caking and bridging can block hoppers and feed lines in automated manufacturing.
Material Characterization & Assessment
Before establishing a handling protocol, the specific hygroscopic profile of the amine salt must be quantified. Not all HCl salts are equally sensitive.
Diagnostic Techniques
| Method | Purpose | Critical Insight |
| DVS (Dynamic Vapor Sorption) | Measures mass change vs. Relative Humidity (RH). | Determines the Critical Relative Humidity (CRH) . Below this RH, the salt remains stable. |
| TGA (Thermogravimetric Analysis) | Measures mass loss vs. Temperature. | Distinguishes between surface moisture (loss <100°C) and crystal hydrates (stepwise loss >100°C). |
| XRD (X-Ray Diffraction) | Analyzes crystal structure. | Detects phase changes (e.g., conversion from Anhydrate to Dihydrate) upon moisture exposure. |
Classification Logic
-
Non-Hygroscopic: <0.2% mass gain at 90% RH.
-
Slightly Hygroscopic: 0.2–2% mass gain at 80% RH.
-
Very Hygroscopic: >15% mass gain at 80% RH (Requires Glovebox).
-
Deliquescent: Forms liquid solution at ambient RH.
Storage Protocols
The integrity of the storage environment is the first line of defense. The "tightly closed container" standard is insufficient for deliquescent amine salts.
The Multi-Barrier System
We employ a concentric barrier approach to minimize the water vapor transmission rate (WVTR).
-
Primary Container:
-
Material: Amber borosilicate glass is preferred over polyethylene (plastic is permeable to water vapor over time).
-
Seal: Teflon-lined screw caps. Parafilm is not a long-term moisture barrier; use electrical tape or heat-shrink bands for long-term storage.
-
-
Secondary Environment:
-
Desiccator: Glass or acrylic cabinet with active desiccant.
-
Desiccant Choice:
-
Standard: Silica Gel (good for general maintenance).
-
Aggressive: Phosphorus Pentoxide (
) or Potassium Hydroxide (KOH). Note: KOH is excellent for amine salts as it also scavenges any trace HCl fumes that may evolve.
-
-
Temperature Control
Store at -20°C for long-term stability.
-
Critical Protocol: When removing a bottle from the freezer, allow it to warm to room temperature inside a desiccator before opening. Opening a cold bottle in humid air causes immediate condensation on the solid, ruining the sample instantly.
Handling and Weighing Protocols
Accurate weighing of hygroscopic salts requires speed and environmental isolation.[1][2]
Workflow Logic
The following decision tree outlines the handling strategy based on the material's state.
Figure 1: Decision matrix for handling amine hydrochlorides based on physical state.
Protocol: Weighing by Difference (The "Speed" Method)
Use this for slightly hygroscopic materials outside a glovebox.
-
Preparation: Tare a clean, dry weighing boat.
-
Over-fill: Quickly transfer an amount slightly larger than target to the boat. Record total weight (
). -
Transfer: Pour the solid into the reaction vessel. Do not tap or brush the boat to get every grain (this takes too long and absorbs water).
-
Back-weigh: Immediately weigh the residual solid and boat (
). -
Calculate: Mass Transferred =
. -
Seal: Immediately recap the stock bottle.
Protocol: Inert Atmosphere Handling
Use for very hygroscopic or deliquescent materials.
-
Equipment: Glove bag or Glovebox purged with
or Argon.[3] -
Equilibration: Place balance, spatulas, and sealed sample bottle inside. Purge for 15 minutes.
-
Operation: Open bottle only when atmosphere is inert. Weigh normally.
-
Transfer: If removing from the glovebox, dissolve the salt in an anhydrous solvent inside the box and transfer as a solution.
Quality Control & Water Determination
Standard Karl Fischer (KF) titration can be problematic for amines.[4]
The "Amine Effect" in Karl Fischer
Primary and secondary amines can react with the iodine in the KF reagent, causing a fading endpoint and falsely high water readings. Strong basic amines can also shift the pH, disturbing the reaction stoichiometry.
Modified KF Protocol
-
Buffer: Use a buffered solvent system (containing salicylic acid or benzoic acid) to neutralize the amine and maintain optimal pH (5–7).
-
Solvent: Use methanol-free reagents if the amine is reactive toward methanol (though less common for simple salts, it is critical for aldehydes/ketones).
-
Method: Volumetric titration is preferred for bulk salts; Coulometric is suitable if using a diaphragm cell to separate the anode/cathode.
Recovery of Wet Material[5][6]
If a valuable amine hydrochloride has deliquesced, it is not lost. It can be recovered.[5]
Protocol: Recrystallization & Drying[6]
-
Dissolution: Dissolve the wet mass in a minimum amount of dry alcohol (Methanol or Ethanol).
-
Precipitation: Add anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until turbidity persists. Cool to 0°C or -20°C to induce crystallization.
-
Filtration: Filter rapidly under a blanket of Nitrogen.
-
Drying:
-
Place solid in a vacuum oven.
-
Temperature: 40–50°C (check melting point first).
-
Desiccant: Place a tray of
or KOH pellets inside the oven to scavenge moisture. -
Duration: 12–24 hours. Verify dryness by constant weight.
-
References
-
BenchChem. (2025).[3][6] Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. Retrieved from 6
-
National Institutes of Health (NIH). (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from 7
-
Sigma-Aldrich. (n.d.). Determination of Water Content in 2-Propylamine Using Karl Fischer Titration. Retrieved from 4
-
Mettler Toledo. (n.d.).[8] Karl Fischer Titration - Historic Overview and Chemical Reaction. Retrieved from 8
-
GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from 2
Sources
- 1. labcompare.com [labcompare.com]
- 2. genfollower.com [genfollower.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of Water Content in 2-Propylamine Using Karl Fischer Titration [sigmaaldrich.com]
- 5. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
Application Note: Advanced Crystallization Protocols for High-Purity Isobutyl-prop-2-ynyl-amine HCl
Executive Summary
Isobutyl-prop-2-ynyl-amine (N-isobutylpropargylamine) is a critical pharmacophore found in various Monoamine Oxidase B (MAO-B) inhibitors and neuroprotective agents. While the free base is prone to oxidation and polymerization due to the reactive terminal alkyne, its hydrochloride (HCl) salt offers superior stability and bioavailability.
However, synthesizing high-purity Isobutyl-prop-2-ynyl-amine HCl presents unique challenges:
-
Thermal Instability: The propargyl moiety risks exothermic polymerization at elevated temperatures.
-
Hygroscopicity: The salt form can be hygroscopic, complicating handling.
-
Impurity Rejection: Common impurities (unreacted isobutylamine, bis-propargylated byproducts) have similar solubility profiles.
This Application Note details a Thermodynamically Controlled Crystallization (TCC) protocol designed to achieve >99.8% purity (HPLC) with controlled particle size distribution (PSD). Unlike standard "crash-cooling" methods, this approach utilizes Metastable Zone Width (MSZW) management to ensure effective impurity rejection.
Physicochemical Characterization & Solubility Profile
Before initiating crystallization, the solubility landscape must be mapped. Isobutyl-prop-2-ynyl-amine HCl exhibits a steep solubility curve in lower alcohols but is virtually insoluble in non-polar ethers and alkanes.
Table 1: Solubility Profile & Solvent Selection Strategy
| Solvent System | Solubility Behavior | Role in Protocol |
| Isopropanol (IPA) | High solubility at 60°C; Moderate at 0°C | Primary Solvent: Allows for thermal gradient crystallization. |
| Ethanol (EtOH) | Very High solubility (risk of yield loss) | Co-Solvent: Used only if crude purity is <95% to increase impurity solubility. |
| MTBE (Methyl tert-butyl ether) | Insoluble (Anti-solvent) | Anti-Solvent: Reduces MSZW, forcing controlled nucleation. |
| n-Heptane | Insoluble | Wash Solvent: Removes non-polar surface impurities without dissolving crystal lattice. |
Protocol A: Reactive Crystallization (From Free Base)
This protocol is used when converting the crude free base (oily liquid) directly into the HCl salt.
Reagents
-
Crude Isobutyl-prop-2-ynyl-amine (Free Base)
-
HCl gas (anhydrous) OR 5-6N HCl in Isopropanol
-
Anhydrous MTBE
Workflow Diagram
Figure 1: Reactive crystallization workflow emphasizing temperature control during the exothermic acid-base reaction.
Step-by-Step Methodology
-
Dissolution: Dissolve 100g of crude free base in 500mL of anhydrous MTBE. Cool the solution to 0–5°C using a jacketed reactor.
-
Acidification: Slowly add 5-6N HCl in IPA via a dropping funnel.
-
Critical Control: Maintain internal temperature < 15°C. The reaction is highly exothermic.
-
Endpoint: Continue addition until pH reaches 1.0–2.0 (wet pH paper).
-
-
Nucleation: The salt will precipitate immediately as a white solid.
-
Aging: Agitate the slurry at 0°C for 30 minutes. This allows crystal lattice re-arrangement and prevents occlusion of mother liquor.
-
Isolation: Filter under nitrogen atmosphere (to prevent moisture uptake). Wash with cold MTBE.
Protocol B: High-Purity Recrystallization (Polishing)
This is the core protocol for pharmaceutical-grade applications, utilizing an IPA/MTBE solvent-antisolvent system .
The Mechanism: Supersaturation Control
To avoid "oiling out" (liquid-liquid phase separation), we must remain within the Metastable Zone. We use a "Seeding + Cooling" strategy rather than spontaneous nucleation.
Workflow Diagram
Figure 2: Recrystallization logic flow designed to prevent oiling out and maximize purity.
Detailed Protocol
-
Dissolution:
-
Charge crude Isobutyl-prop-2-ynyl-amine HCl into the reactor.
-
Add Isopropanol (3.0 volumes relative to mass, e.g., 300mL for 100g).
-
Heat to 55°C . Agitate until fully dissolved.
-
Note: Do not exceed 60°C to prevent propargyl degradation [1].
-
-
Polishing Filtration:
-
Pass the hot solution through a 0.45µm PTFE filter to remove insoluble particulates (dust, metal filings).
-
Why? Particulates cause uncontrolled nucleation, leading to inconsistent crystal sizes.
-
-
Seeding Point Definition:
-
Cool the solution to 40°C .
-
Add 0.5 wt% of pure seed crystals.
-
Observation: The solution should turn slightly hazy but not precipitate heavily.
-
-
Controlled Cooling (The Growth Phase):
-
Initiate a linear cooling ramp: 10°C per hour down to 20°C.
-
Agitation: Low shear (e.g., 100 RPM) to prevent crystal breakage.
-
-
Yield Maximization (Anti-Solvent):
-
Once at 20°C, slowly add MTBE (2.0 volumes) over 1 hour.
-
Cool further to 0°C and hold for 2 hours.
-
-
Drying:
-
Filter the crystals.
-
Dry in a vacuum oven at 35–40°C for 12 hours.
-
Caution: Higher temperatures may induce yellowing (oxidation).
-
Quality Control & Troubleshooting
Table 2: Critical Quality Attributes (CQA)
| Attribute | Specification | Method | Common Failure Mode |
| Appearance | White to off-white crystalline powder | Visual | Yellow/Brown: Oxidation or overheating during drying. |
| Purity | > 99.5% | HPLC (C18, Phosphate Buffer) | <99.0%: Cooling ramp too fast (entrapment of impurities). |
| Melting Point | 175–185°C (Typical for class*) | USP <741> | Wide Range: Solvent occlusion or mixed salt forms. |
| Residual Solvent | < 5000 ppm (IPA/MTBE) | GC-Headspace | Fail: Insufficient drying time or crystal agglomeration. |
*Note: Exact melting point depends on the specific polymorph and purity; verify against internal reference standard.
Troubleshooting "Oiling Out"
If the solution separates into two liquid layers instead of crystallizing:
-
Cause: Temperature is too high for the chosen solvent concentration, or the solution is too concentrated.
-
Fix: Re-heat to dissolve the oil. Add 10% more IPA. Seed at a slightly lower temperature.
References
-
Thermal Stability of Propargyl Amines
- Source: Bretherick's Handbook of Reactive Chemical Hazards. Propargyl compounds can be unstable.
-
Link:
-
Synthesis of Propargyl Amines (General Precedent)
- Source: US Patent 3,914,312A "Process for the preparation of propargylamine".
-
Link:
-
Selegiline Intermediate Purification (Contextual)
-
Source: "Inhibition of Bupropion Metabolism by Selegiline."[1] (Discussion of N-propargyl metabolites and stability).
-
Link:
-
-
Crystallization of Amine Hydrochlorides
- Source: Wouters, J., & Quéré, L. (2011). Pharmaceutical Salts and Co-crystals. RSC Publishing.
-
Link:
Sources
Troubleshooting & Optimization
Improving reaction yields in the synthesis of Isobutyl-prop-2-ynyl-amine
Troubleshooting, Methodologies, and Yield Optimization Guide
Welcome to the technical support center for the synthesis of Isobutyl-prop-2-ynyl-amine (N-isobutylprop-2-yn-1-amine). This guide is designed for researchers and drug development professionals experiencing poor yields, complex byproduct mixtures, or stalled reactions during the synthesis of this secondary amine.
Mechanistic Pathways & Route Selection
Synthesizing secondary amines with a propargyl moiety presents unique chemoselectivity challenges. The two primary synthetic routes—Reductive Amination (Route A) and Direct Alkylation (Route B)—require strict mechanistic control to prevent over-reaction.
Figure 1: Mechanistic workflow and critical control points for the synthesis of Isobutyl-prop-2-ynyl-amine.
Causality in Route Selection:
-
Route A (Recommended): The condensation of propargylamine with isobutyraldehyde forms an imine. Because propargylamines can be challenging to condense efficiently without side reactions, controlling the reduction step is critical ()[1]. We utilize a mild hydride source to selectively target the iminium ion over the starting aldehyde.
-
Route B (Alternative): Direct alkylation of primary amines is notoriously difficult to arrest at the mono-alkylation stage because the resulting secondary amine is more nucleophilic than the primary amine starting material ()[2]. This route relies heavily on statistical and kinetic control to succeed.
Troubleshooting FAQs
Q1: Why am I recovering large amounts of isobutanol and unreacted propargylamine during reductive amination (Route A)?
Causality: You are likely using a strong, non-selective reducing agent like Sodium Borohydride (
Q2: In the direct alkylation route (Route B), GC-MS shows a significant tertiary amine byproduct (N,N-dipropargyl-isobutylamine). How do I prevent this?
Causality: The secondary amine product (Isobutyl-prop-2-ynyl-amine) is electronically more nucleophilic than the primary isobutylamine. Once formed, it competes effectively for the remaining propargyl bromide, leading to over-alkylation ()[3].
Solution: Use a large stoichiometric excess of isobutylamine (3 to 5 equivalents) to statistically favor mono-alkylation. Additionally, employ slow, dropwise addition of propargyl bromide at
Q3: My reductive amination stalls at the imine intermediate, and the yield is poor even with
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase includes a diagnostic checkpoint to verify the reaction trajectory before proceeding.
Protocol A: Reductive Amination (High-Yield Route)
-
Imine Condensation: In an oven-dried flask under
, dissolve propargylamine (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add activated 4Å molecular sieves (1 g/mmol ). Add isobutyraldehyde (1.05 eq, 10.5 mmol) dropwise at room temperature.-
Self-Validation Checkpoint: The reaction should become slightly warm (exothermic condensation). A TLC check (Hexane/EtOAc 4:1, Ninhydrin stain) after 2 hours should show the disappearance of the primary amine streak and the appearance of a new, less polar spot.
-
-
Acidification: Add glacial acetic acid (1.0 eq) to adjust the apparent pH to ~5.
-
Selective Reduction: Cool the mixture to
. Add (1.5 eq, 15 mmol) portion-wise over 15 minutes.-
Self-Validation Checkpoint: The addition should produce minimal gas evolution. Vigorous bubbling indicates the pH is too low (acid is destroying the hydride) or excess water is present.
-
-
Workup: Stir at room temperature for 12 hours. Quench with saturated aqueous
until bubbling ceases. Extract with dichloromethane ( mL), dry over , and concentrate in vacuo to yield the crude secondary amine.
Protocol B: Direct Alkylation (Alternative Route)
-
Setup: Dissolve isobutylamine (4.0 eq, 40 mmol) and anhydrous
(1.5 eq, 15 mmol) in anhydrous Acetonitrile (MeCN, 0.5 M). Cool the suspension to in an ice bath. -
Kinetic Addition: Add propargyl bromide (1.0 eq, 10 mmol, 80% w/w in toluene) dropwise via a syringe pump over 1 hour.
-
Self-Validation Checkpoint: Monitor the internal temperature continuously. It must not spike above
. A temperature spike indicates a runaway exothermic reaction, which destroys kinetic control and leads to tertiary amine formation.
-
-
Reaction: Stir at
for 2 hours, then allow to warm to room temperature overnight. -
Workup: Filter off the inorganic salts. Concentrate the filtrate. Purify via acid-base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer to pH 12 with NaOH, extract with EtOAc) to isolate the mono-alkylated product.
Quantitative Data Summaries
The following tables summarize the causality of reagent choices and their direct impact on the yield of Isobutyl-prop-2-ynyl-amine.
Table 1: Impact of Reducing Agent and Additives on Reductive Amination (Route A)
| Reducing Agent | Solvent | Additive / pH Control | Target Amine Yield (%) | Byproduct (Isobutanol) (%) |
| MeOH | None | 15% | 80% | |
| MeOH | AcOH (pH 5) | 65% | 10% | |
| DCE | None | 40% | <5% | |
| DCE | AcOH (pH 5) + 4Å Sieves | 88% | <2% |
Table 2: Stoichiometric and Thermal Optimization for Direct Alkylation (Route B)
| Isobutylamine (eq) | Propargyl Bromide (eq) | Temperature | Mono-alkylated Yield (%) | Di-alkylated Yield (%) |
| 1.0 | 1.0 | Room Temp | 35% | 45% |
| 2.0 | 1.0 | 60% | 20% | |
| 4.0 | 1.0 | 82% | <5% |
References
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
-
Title: Synthesis of Polar Aromatic Substituted Terminal Alkynes from Propargyl Amine Source: MDPI (Molbank) URL: [Link]
-
Title: Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction Source: ACS (Organic Letters) URL: [Link]
Sources
Technical Support Center: Propargylamine Hydrochloride Synthesis & Purity
[1]
Welcome to the Advanced Synthesis Support Hub. Subject: Troubleshooting Impurity Formation in Propargylamine Hydrochloride (CAS: 15430-52-1) Ticket Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Propargylamine hydrochloride (2-propyn-1-amine HCl) is a critical "click chemistry" building block and metabolic inhibitor. While structurally simple, its synthesis is plagued by three distinct impurity classes: over-alkylation products (secondary/tertiary amines), isomerization byproducts (allenyl amines), and polymerization residues (colored oligomers).
This guide provides a root-cause analysis and self-validating protocols to isolate high-purity material (>98%).
Part 1: Diagnostic Workflow
Before altering your synthesis, identify your specific failure mode using the logic flow below.
Caption: Diagnostic logic tree linking observed spectral/physical defects to chemical origin and corrective action.
Part 2: Troubleshooting Modules
Module 1: Over-Alkylation (The "Polyamines" Issue)
Symptom: GC-MS shows peaks with M+ at 93 (Dipropargylamine) or 131 (Tripropargylamine). Root Cause: In direct amination (Propargyl halide + NH₃), the product (primary amine) is more nucleophilic than ammonia, leading to competitive alkylation.
Q: How do I stop the formation of secondary and tertiary amines? A: You must alter the statistical probability of collision or block the nitrogen.
-
The Statistical Approach (Direct Amination):
-
Protocol: Use a massive excess of aqueous ammonia (20–30 equivalents).
-
Why: This ensures the propargyl halide is statistically more likely to encounter an NH₃ molecule than a newly formed propargylamine molecule.
-
Limitation: Wasteful and difficult to handle on a large scale.
-
-
The Blocking Approach (Delépine Reaction) - Recommended:
-
Protocol: React Propargyl Bromide with Hexamethylenetetramine (HMTA) to form a quaternary salt, then hydrolyze with HCl/Ethanol.
-
Why: The HMTA cage protects the nitrogen from further alkylation. The hydrolysis releases pure primary amine.
-
Causality: HMTA forms a stable salt that precipitates, physically removing the intermediate from the reaction mixture and preventing over-alkylation [1].
-
Data Comparison: Synthesis Routes
| Method | Primary Amine Yield | Impurity Profile | Scalability |
| Direct Amination (1:1) | < 40% | High Di/Tri-amines | Low |
| Direct Amination (1:20) | ~70% | Low Di-amines | Medium |
| Delépine Reaction | > 85% | Formaldehyde acetals | High |
| Gabriel Synthesis | > 90% | Phthalimide residues | Low (Multi-step) |
Module 2: The "Mystery" Impurity (Allenyl Isomerization)
Symptom: NMR shows unexpected signals at δ 5.0–6.5 ppm (vinylic protons) and a loss of the triplet at δ ~2.5 ppm (acetylenic proton). Root Cause: Base-catalyzed propargyl-allene isomerization.
Q: Why is my alkyne turning into an allene? A: The propargylic protons (next to the Nitrogen) are acidic (pKa ~24). In the presence of a base (even hydroxide or carbonate) and heat, the proton shifts, moving the double bond.
Mechanism: HC≡C-CH₂-NH₂ + Base ⇌ [HC≡C-CH-NH₂]⁻ ⇌ H₂C=C=CH-NH₂ (Allenyl Amine)
Corrective Protocol:
-
pH Control: Never allow the free base solution to exceed pH 11 or heat it above 40°C while basic.
-
Workup: If extracting the free base, use a weak base (NaHCO₃) instead of NaOH.
-
Storage: Store immediately as the Hydrochloride salt. The protonated amine (NH₃⁺) is electron-withdrawing but lacks the lone pair to facilitate the shift, rendering the salt stable [2].
Module 3: Purification & Recrystallization
Symptom: Product is off-white, yellow, or sticky.[1] Melting point is broad (< 175°C). Root Cause: Polymerized acetylene species or residual hydrochloride salts of secondary amines.
Q: What is the specific recrystallization protocol for the HCl salt? A: Propargylamine HCl is highly soluble in water and methanol but sparingly soluble in isopropanol (IPA) and ether. We use a solvent/anti-solvent system.
Validating Protocol:
-
Dissolution: Dissolve crude brown solid in the minimum volume of boiling absolute Ethanol (approx. 5 mL per gram).
-
Note: If highly impure, use Methanol, but recovery will be lower.
-
-
Filtration: Filter hot (quickly) to remove insoluble polymerized material or ammonium chloride.
-
Crystallization: Add warm Isopropanol (IPA) or Diethyl Ether dropwise to the hot filtrate until a faint turbidity persists.
-
Cooling: Allow to cool to room temperature slowly (wrap flask in foil), then refrigerate at 4°C.
-
Wash: Filter white needles and wash with cold IPA/Ether (1:1).
-
Result: Impurities (dipropargylamine HCl) are more lipophilic and remain in the mother liquor [3].
Part 3: Analytical Methods
Use these parameters to validate your purity.
1. Gas Chromatography (GC-MS) Best for monitoring reaction progress (Free Base).
-
Column: HP-5MS or DB-Wax (30 m x 0.25 mm).
-
Injector: 250°C, Split 20:1.
-
Carrier: Helium at 1 mL/min.
-
Program: 40°C (hold 2 min) → 10°C/min → 250°C (hold 5 min).
-
Derivatization: Not strictly necessary, but trifluoroacetic anhydride (TFAA) improves peak shape [4].
2. HPLC (Reverse Phase) Best for final purity of HCl salt.
-
Column: C18 (e.g., Agilent Zorbax SB-C18) or Newcrom R1 (Mixed mode).
-
Mobile Phase:
-
Gradient: 0-5 min (100% A) → Isocratic (highly polar amines elute early).
-
Detection: UV 210 nm (Propargyl group has weak absorbance; derivatization with Benzoyl Chloride enhances detection) [5].
References
- Galegov, G. A., et al. (1951). Preparation of Propargylamine. Comptes Rendus, 232, 167.
-
Campagne, J. M., et al. (2015). Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides. PMC. Available at: [Link]
-
Agilent Technologies. (2011).[2] Analysis of primary, secondary and tertiary amines by GC. Available at: [Link]
-
SIELC Technologies. (2018).[4] Separation of Propargyl bromide and amines on Newcrom R1 HPLC column. Available at: [Link]
Technical Support Center: Isobutyl-prop-2-ynyl-amine Extraction & pH Optimization
Welcome to the Technical Support Center for the extraction and purification of Isobutyl-prop-2-ynyl-amine (also known as N-isobutylpropargylamine, CAS: 1000862-41-8). This guide is designed for researchers, scientists, and drug development professionals who require robust, scalable, and high-yield liquid-liquid extraction (LLE) protocols.
As a Senior Application Scientist, I have structured this center to move beyond simple step-by-step instructions. Here, we explore the chemical causality behind each extraction parameter and provide self-validating workflows to ensure absolute confidence in your analytical or preparative results.
Core Troubleshooting & FAQs
Q1: Why is precise pH control the most critical factor in extracting Isobutyl-prop-2-ynyl-amine? A: Isobutyl-prop-2-ynyl-amine is a secondary aliphatic amine containing an electron-withdrawing propargyl group. The predicted pKa of the parent propargylamine is approximately 7.89[1][2]. The addition of the electron-donating isobutyl group slightly raises the pKa to an estimated 8.0–8.5. Because liquid-liquid extraction relies on the partitioning of a solute between two immiscible phases, the amine's ionization state dictates its solubility. According to the Henderson-Hasselbalch equation, adjusting the pH alters the ratio of the water-soluble protonated ammonium salt to the organic-soluble neutral free base[3]. Failing to control the pH precisely results in incomplete partitioning and significant yield loss.
Q2: What is the optimal pH for organic phase extraction versus aqueous back-extraction? A: To achieve >99% extraction efficiency, the pH of the aqueous phase must be shifted at least two units away from the amine's pKa[4].
-
Aqueous Back-Extraction (Washing): To drive the amine into the aqueous phase and wash away neutral or acidic organic impurities, the pH must be adjusted to < 6.0 (optimally pH 2.0–3.0 using 1M HCl). At this pH, the amine is fully protonated as a hydrochloride salt.
-
Organic Extraction (Product Recovery): To extract the purified amine back into an organic solvent (e.g., MTBE, ethyl acetate, or dichloromethane), the aqueous phase must be basified to pH > 10.5 (optimally pH 11.0–12.0 using 1M NaOH). This ensures the amine is entirely in its unprotonated, free-base form[4].
Q3: I am experiencing severe emulsion formation during the basic extraction step. How can I resolve this? A: Emulsions during the basification step (pH 11–12) are typically caused by the precipitation of amphiphilic salts or inorganic hydroxides that stabilize the aqueous-organic interface.
-
Causality & Solution: Increase the ionic strength of the aqueous phase by adding saturated aqueous sodium chloride (brine). This "salting-out" effect decreases the solubility of the organic solvent in the aqueous phase, increasing the density differential and forcing the phases to separate rapidly. If emulsions persist, filtering the biphasic mixture through a pad of Celite can remove the fine particulates stabilizing the emulsion.
Q4: Does the propargyl moiety affect the chemical stability of the amine during aggressive pH adjustments? A: The terminal alkyne (prop-2-ynyl group) is generally stable under standard aqueous acid/base extraction conditions. However, prolonged exposure to extreme basic conditions (pH > 14) or elevated temperatures can promote alkyne isomerization to an allene. Therefore, basification should be performed at ambient or sub-ambient temperatures (using an ice bath if the neutralization is highly exothermic), and the free base should be extracted promptly.
Quantitative Data: pH vs. Extraction Efficiency
The following table summarizes the theoretical and empirical partitioning behavior of Isobutyl-prop-2-ynyl-amine based on its estimated pKa (~8.2) during LLE[3][4].
| Aqueous Phase pH | Dominant Amine Species | Target Phase for Amine | Estimated Extraction Efficiency | Purpose in Workflow |
| 2.0 - 3.0 | Protonated (Salt) | Aqueous | > 99.9% (Aqueous) | Removal of neutral/acidic impurities |
| 6.0 - 7.0 | Mixed (Salt > Free Base) | Emulsion/Mixed | ~ 90.0% (Aqueous) | Sub-optimal; avoid this range |
| 8.2 (pKa) | 50% Salt / 50% Free Base | Distributed | 50.0% | Buffer region; severe yield loss |
| 11.0 - 12.0 | Unprotonated (Free Base) | Organic | > 99.0% (Organic) | Final product recovery |
Experimental Protocols: Optimized Liquid-Liquid Extraction (LLE) Workflow
This self-validating protocol ensures high-purity isolation of Isobutyl-prop-2-ynyl-amine from a crude reaction mixture.
Phase 1: Acidic Wash (Impurity Removal)
-
Dilution: Dissolve the crude reaction mixture containing Isobutyl-prop-2-ynyl-amine in an organic solvent (e.g., MTBE or Toluene).
-
Acidification: Transfer to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and vent. Check the pH of the aqueous layer; it must be strictly between 2.0 and 3.0[3].
-
Separation: Allow the layers to separate. The amine is now partitioned into the lower aqueous layer as a water-soluble hydrochloride salt.
-
Organic Wash & Validation: Drain the aqueous layer into a clean flask. Discard the organic layer (containing neutral/acidic impurities). Wash the aqueous layer once more with fresh MTBE.
-
Self-Validation Step: Spot both layers on a TLC plate and stain with Ninhydrin; only the aqueous layer should show a positive (colored) amine spot, confirming zero product loss.
-
Phase 2: Basification and Product Recovery 5. Basification: Cool the aqueous layer in an ice bath to prevent exothermic degradation of the propargyl group. Slowly add 1M NaOH (aq) dropwise while stirring until the pH reaches 11.0–12.0[4]. The solution will become cloudy as the free base amine oils out. 6. Extraction: Transfer the basified solution to a separatory funnel. Add an equal volume of extraction solvent (e.g., MTBE or Dichloromethane). 7. Phase Separation: Shake vigorously and vent. If an emulsion forms, add 10-20 mL of saturated brine to increase ionic strength and force phase separation. 8. Drying, Concentration & Validation: Collect the organic layer. Extract the aqueous layer one more time with fresh solvent.
-
Self-Validation Step: Check the final aqueous layer pH (>10.5) and verify via TLC that no amine remains.
-
Dry the combined organic layers over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure (< 30°C) to yield the purified Isobutyl-prop-2-ynyl-amine free base.
LLE Workflow Visualization
Optimized Liquid-Liquid Extraction (LLE) workflow for Isobutyl-prop-2-ynyl-amine.
References[1] PROPARGYLAMINE CAS#: 2450-71-7 - ChemicalBook. Available here[2] Propargylamine | C3H5N | CID 239041 - PubChem - NIH. Available here[3] Practical Aspects of Solvent Extraction - LCGC International. Available here[4] A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. Available here
Sources
- 1. PROPARGYLAMINE CAS#: 2450-71-7 [m.chemicalbook.com]
- 2. Propargylamine | C3H5N | CID 239041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of secondary amines during storage and handling
Technical Support Center: Amine Stability & Handling
Subject: Preventing Oxidation of Secondary Amines (
Mission Statement
You are likely here because your clear liquid amine has turned yellow, or your yield dropped unexpectedly during a standard coupling reaction. Secondary amines are deceptively stable in theory but notoriously sensitive in practice. This guide moves beyond basic "store in the fridge" advice to explain the molecular causality of degradation and provides self-validating protocols to ensure sample integrity.
Module 1: Diagnosis & Root Cause Analysis
Q: My secondary amine has changed color (yellow/brown). Is it completely ruined?
A: Not necessarily, but it indicates the "Autoxidation Cascade" has begun. Color change in amines is often due to trace formation of conjugated impurities (imines or nitro-polymeric species) which have high extinction coefficients. A sample can look "pitch black" yet still be 95% pure.
Diagnostic Protocol: Do not rely on visual inspection alone.
-
Dissolve a small aliquot in
or . -
Run 1H NMR: Look for the "Diagnostic Shift."
-
Intact Secondary Amine:
-protons typically appear at 2.5–3.5 ppm. -
Oxidized Species (Imine/Enamine): New signals downfield at
7.0–8.5 ppm (imine C-H) or vinyl regions.
-
-
LC-MS Confirmation: Look for [M+16] (N-oxide/Hydroxylamine) or [M-2] (Imine) peaks.
Q: What is the actual mechanism driving this degradation?
A: It is rarely a direct reaction with oxygen at the nitrogen atom. It is a radical chain reaction initiated at the
The Mechanism (Causality):
-
Initiation: A trace radical (from light or impurities) abstracts a hydrogen atom from the carbon next to the nitrogen (
-carbon). The nitrogen lone pair stabilizes this radical. -
Propagation: This radical reacts with atmospheric
to form a peroxy radical, which abstracts H from another amine molecule. -
Termination/Decomposition: The resulting hydroperoxide decomposes into an Imine (which hydrolyzes to an aldehyde/ketone) or an N-oxide [1][3].
Figure 1: The autoxidation cascade of secondary amines. Note that the
Module 2: Storage Protocols (The Kinetic Barrier)
Q: Should I store my amine as a free base or a salt?
A: Always convert to a salt (HCl, Tartrate, Oxalate) for long-term storage if possible.
The Scientific Logic:
Oxidation requires the nitrogen lone pair to stabilize the developing radical at the
-
Free Base: Lone pair is available
Low ionization potential Rapid oxidation. -
Salt Form: Lone pair is protonated (
) Electrons are tightly bound Oxidation pathway is kinetically blocked [2].
Stability Comparison Data:
| Parameter | Free Base (Liquid/Oil) | HCl Salt (Solid) |
| Electronic State | Lone pair available (HOMO high) | Lone pair protonated (HOMO low) |
| Oxidation Risk | High (Days to Weeks) | Negligible (Years) |
| Hygroscopicity | Variable (often absorbs | Variable (often absorbs |
| Storage Temp | -20°C (Required) | 4°C or RT (Acceptable) |
| Atmosphere | Argon (Strict) | Ambient (Acceptable, Desiccated) |
Q: I must store it as a free base liquid. Which gas should I use?
A: Argon is superior to Nitrogen.
-
Reasoning: Argon is heavier than air. It creates a "blanket" sitting on top of your liquid amine. Nitrogen is lighter/similar density to air and diffuses away faster when the container is opened.
-
Vessel: Use amber glass (blocks UV initiation) with a Parafilm seal or a Teflon-lined cap.
Module 3: Handling & Synthesis (The Impurity Vector)
Q: I'm seeing oxidation products immediately after reaction in THF/Ether. Why?
A: You likely used solvent containing peroxides.[1] Secondary amines are nucleophilic enough to react with solvent peroxides, or the peroxides initiate the radical chain described in Module 1.
The "Self-Validating" Solvent Protocol: Before dissolving your amine in THF, Diethyl Ether, or Dioxane, you must validate the solvent.
-
The Test: Use commercially available peroxide test strips (Quantofix) or add 1 mL solvent to 1 mL glacial acetic acid + 0.1g KI. Yellow = Low Peroxide; Brown = High Peroxide.[1]
-
The Fix (If Positive):
-
The Execution:
Figure 2: Workflow for preventing solvent-induced amine oxidation.
Q: How do I remove the "Carbamate" crust?
A: Users often confuse oxidation with carbamate formation. Secondary amines react reversibly with atmospheric
-
Troubleshooting: If you see a white crust on your liquid amine, it is likely the carbamate, not an oxide.
-
The Fix: This is reversible. Degas the sample or wash with basic water (NaOH) to regenerate the free amine.
References
- Alfassi, Z. B. (1997). Peroxyl Radicals. Wiley.
-
Reich, H. J. (2022). Amine Basicity and Stability. University of Wisconsin-Madison Chemistry Database. Link
-
Correction of Amine Oxidation Mechanisms. (2020). Environmental Science & Technology. (Discusses atmospheric autoxidation pathways of amines). Link[4]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. (Safety protocols for ether solvents). Link
-
Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for purification and handling). Link
Sources
Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of Aliphatic Amines
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter challenges with baseline noise during the analysis of aliphatic amines. These compounds, while crucial in many fields, present unique chromatographic hurdles due to their high polarity, low UV absorptivity, and propensity for secondary interactions with system components.
This resource provides in-depth, question-and-answer-based troubleshooting guides that combine theoretical explanations with practical, field-proven protocols. Our goal is to empower you to diagnose, resolve, and prevent baseline issues, ensuring the integrity and reproducibility of your analytical data.
Section 1: Mobile Phase and Buffer-Related Issues
The mobile phase is the lifeblood of your HPLC system, and it is the most common source of baseline noise.[1][2] For aliphatic amines, its composition and preparation are especially critical.
Q1: My baseline is noisy and erratic. What are the most likely mobile phase-related causes?
A1: A noisy baseline often points to issues with mobile phase integrity. The primary culprits are:
-
Contamination: HPLC-grade solvents are essential.[2] Water is a frequent source of contamination, often introducing microbial growth or leached impurities.[2] Always use freshly prepared mobile phases and high-purity reagents.[3][4]
-
Dissolved Gases: Air bubbles entering the detector cell will cause significant baseline spikes and noise.[1][5] This occurs when dissolved gases come out of solution as the mobile phase moves from the high-pressure part of the system to the lower-pressure detector cell.[5] Proper degassing is non-negotiable.
-
Improper Mixing: For gradient elution or when using mobile phases prepared online, incomplete mixing can cause periodic fluctuations in the baseline that resemble noise.[5][6]
-
pH Instability: The pH of the mobile phase is critical for controlling the ionization state of aliphatic amines.[7] An unstable or improperly prepared buffer can lead to a drifting or noisy baseline.
Q2: How exactly does the mobile phase pH affect my analysis of aliphatic amines and contribute to noise?
A2: The pH of the mobile phase directly controls the charge state of aliphatic amines, which are basic compounds. This, in turn, dictates their interaction with the stationary phase and the overall quality of the chromatogram.[8]
-
Mechanism of Action: The acid dissociation constant (pKa) is the pH at which an analyte is 50% ionized and 50% neutral.[8] To achieve consistent retention and good peak shape for basic compounds like aliphatic amines, the mobile phase pH should be adjusted to at least 2 pH units away from the analyte's pKa.
-
At a low pH (e.g., pH < pKa - 2) , the amine will be fully protonated (cationic). This can lead to strong retention on some columns but also potential peak tailing due to interaction with residual silanols on silica-based columns.
-
At a high pH (e.g., pH > pKa + 2) , the amine will be in its neutral, un-ionized form.[9] This typically results in better peak shape and retention on standard reversed-phase columns like C18.[9] Many modern columns are designed to be stable at higher pH values for this reason.[9]
-
-
Contribution to Noise: If the buffer capacity is insufficient or the pH is too close to the analyte's pKa, small fluctuations in the mobile phase composition can cause shifts in the ionization equilibrium. This leads to an unstable analyte-column interaction, manifesting as a noisy or drifting baseline.[7]
| pH Range | Amine State | Expected Retention on C18 | Potential Issues |
| Acidic (pH 2-4) | Protonated (R-NH3+) | Decreased | Poor retention, peak tailing due to silanol interactions. |
| Neutral (pH 6-8) | Partially Ionized | Variable and Unpredictable | Poor peak shape, noisy baseline, poor reproducibility.[7] |
| Basic (pH 9-11) | Neutral (R-NH2) | Increased and Stable | Improved peak shape and retention. Requires a pH-stable column.[9] |
Q3: I've heard about using ion-pairing reagents for amines. How do they work, and can they cause baseline noise?
A3: Ion-pair chromatography is a technique used to increase the retention of charged analytes on reversed-phase columns.[10] For aliphatic amines, which are positively charged at acidic pH, an anionic ion-pairing reagent is added to the mobile phase.
-
Mechanism: The reagent, typically an alkyl sulfonate, has a polar head that forms an ion pair with the protonated amine and a non-polar tail that interacts with the C18 stationary phase.[10][11] This effectively increases the retention of the otherwise poorly retained amine.
-
Potential for Noise: While effective, ion-pairing reagents can be a source of noise if not used carefully.
-
UV Absorbance: Some ion-pairing reagents absorb UV light at the detection wavelength, leading to a high background signal and increased noise.[12] Reagents like trifluoroacetic acid (TFA) are popular because their absorbance is low at relevant wavelengths (e.g., >210 nm).[13][14]
-
Contamination: Ion-pairing reagents must be of the highest purity. Impurities can accumulate on the column and elute unpredictably, causing baseline disturbances.
-
Equilibration: Columns require extensive equilibration time with mobile phases containing ion-pairing reagents. Insufficient equilibration is a common cause of baseline drift and noise.[15]
-
| Reagent | Abbreviation | Volatility | Comments |
| Trifluoroacetic Acid | TFA | Volatile | Common for LC-MS.[11] Can cause noise if mixing is inefficient.[5] |
| Sodium Hexanesulfonate | Non-Volatile | Provides strong ion-pairing. Not suitable for LC-MS.[12] | |
| Sodium Octanesulfonate | Non-Volatile | Stronger retention than hexanesulfonate. Not for LC-MS.[10] | |
| Heptafluorobutyric Acid | HFBA | Volatile | Stronger ion-pairing than TFA; useful for highly polar amines.[11] |
Protocol 1: Recommended Mobile Phase Preparation and Degassing
This protocol outlines the best practices for preparing a mobile phase to minimize the risk of baseline noise.
Materials:
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol)[3]
-
High-purity buffer salts or additives (e.g., ammonium formate, TFA)
-
0.2 µm or 0.45 µm membrane filters[3]
-
Clean glass solvent bottles
-
Sonicator or vacuum degassing apparatus
Procedure:
-
Measure Components: Accurately measure the required volumes of each solvent and aqueous component separately. When mixing aqueous and organic solvents, it's best to mix them before bringing them to the final volume in a volumetric flask to account for volume changes upon mixing.[16]
-
Dissolve Buffers: If using a buffer, completely dissolve the salt in the aqueous portion of the mobile phase before mixing with the organic solvent. This prevents precipitation.
-
Filter: Filter all aqueous components and the final mobile phase through a 0.2 µm (for UHPLC) or 0.45 µm (for HPLC) filter to remove particulates that can cause blockages and baseline noise.[15]
-
Adjust pH (if required): Adjust the pH of the aqueous buffer before mixing it with the organic solvent. This ensures an accurate and stable final pH.
-
Degas the Mobile Phase:
-
Online Degasser: Most modern HPLC systems have an inline degasser, which is highly effective.[13] Ensure it is functioning correctly.
-
Sonication: Place the solvent bottle in a sonicator bath for 10-15 minutes.[3] This is effective but temporary, as gas will slowly redissolve.
-
Helium Sparging: Bubbling helium gas through the mobile phase is a very efficient method for removing dissolved air.[13]
-
-
Label and Store: Clearly label the mobile phase with its composition and preparation date. Prepare fresh aqueous mobile phases daily to prevent microbial growth.[4]
Section 2: HPLC System and Hardware Issues
If mobile phase issues have been ruled out, the next step is to investigate the HPLC hardware itself. The complex fluidic path provides multiple potential sources of noise.
Q4: I've prepared my mobile phase perfectly, but the baseline is still noisy. What hardware components should I investigate?
A4: When the mobile phase is not the issue, systematic hardware evaluation is necessary. The most common culprits are within the fluidic path:
-
Pump and Check Valves: The pump is responsible for delivering a constant, pulse-free flow. Worn pump seals or faulty check valves can introduce pressure fluctuations that manifest as a regular, cyclical baseline noise (pulsation).[17][18]
-
Inline Degasser: A malfunctioning degasser will fail to remove dissolved gases, leading to bubble formation and noise spikes in the detector.[2]
-
Detector: The detector itself can be a source of noise. An aging UV lamp, a contaminated flow cell, or temperature fluctuations can all degrade the signal-to-noise ratio.[18]
-
Leaks: Even a small leak in a fitting can introduce air into the system, causing pressure fluctuations and baseline noise.[18]
Q5: How can I diagnose if my pump is causing the baseline noise?
A5: Pump-related noise is typically regular and cyclical, corresponding to the pump's piston strokes.[18] A systematic approach can help you isolate the problem. The following workflow helps distinguish between different sources of system noise.
Caption: Troubleshooting workflow for isolating the source of HPLC baseline noise.
Q6: What is system passivation, and why is it especially important for analyzing aliphatic amines?
A6: Passivation is a chemical treatment process that removes reactive free iron from the surface of stainless steel components and forms a passive, corrosion-resistant oxide layer.[19][20]
-
Why it's critical for amines: Aliphatic amines are basic, electron-rich molecules that can chelate or adsorb to active metal sites (like iron and nickel) present on the surface of standard stainless steel HPLC tubing and frits.[21][22] This interaction leads to several chromatographic problems:
-
Poor Peak Shape: Severe peak tailing as analytes are slowly released from active sites.
-
Low Recovery: Irreversible adsorption of the analyte onto the system surfaces.
-
Baseline Noise: Gradual leaching of metal ions can alter the baseline, and inconsistent analyte-metal interactions can contribute to noise.[19]
-
-
The Solution: Passivating the system with a strong acid, like nitric acid, creates a more inert surface, significantly reducing these secondary interactions.[21] For routine analysis of metal-sensitive compounds like amines, passivation should be performed periodically (e.g., every 6-12 months).[19]
Protocol 2: HPLC System Passivation with Nitric Acid
This protocol is an aggressive cleaning and passivation procedure. Warning: Always consult your HPLC manufacturer's manual to ensure compatibility. Never perform this with the column installed.[20] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[23]
Materials:
-
HPLC-grade water
-
Reagent-grade Isopropanol
-
Concentrated Nitric Acid (HNO₃, ~65%)
-
A zero-dead-volume union to replace the column
Procedure:
-
System Preparation: Remove the column and any guard columns. Replace them with a zero-dead-volume union.[23] Place all solvent lines into a bottle of fresh HPLC-grade water.
-
Initial Flush: Flush the entire system with water at 1-2 mL/min for 15 minutes to remove any buffers.[19]
-
Organic Flush: Switch the solvent lines to isopropanol and flush the system for 10 minutes at 1 mL/min.[19]
-
Water Rinse: Switch back to HPLC-grade water and flush for another 15 minutes at 1-2 mL/min.[19]
-
Passivation Step:
-
Prepare a 30-35% (approx. 6N) nitric acid solution by carefully adding concentrated nitric acid to water. Caution: Always add acid to water.
-
Place all solvent lines in the nitric acid solution.
-
Flush the entire system at a low flow rate (e.g., 0.5-1 mL/min) for 30 minutes.[19]
-
-
Final Rinse:
-
Immediately after the acid flush, switch all lines to a large reservoir of fresh HPLC-grade water.
-
Flush the system for at least 1-2 hours at 1-2 mL/min to remove all traces of nitric acid. It is critical to ensure the system is fully neutralized. You can check the pH of the waste stream to confirm.
-
-
Re-equilibration: Once the system is thoroughly flushed, you can introduce your mobile phase and re-equilibrate the system before installing the column.
Section 3: Column and Derivatization Issues
The analytical column is the heart of the separation, and its condition is paramount. For amines that lack a chromophore, derivatization is often necessary, introducing another layer of complexity.
Q7: My system hardware seems fine. Could my column or my sample derivatization process be the source of the noise?
A7: Absolutely. Both the column and any pre-column derivatization steps can be significant sources of baseline noise.
-
Column Issues:
-
Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, causing a rising or noisy baseline.[18] This is especially true in gradient analysis.
-
Stationary Phase Bleed: Operating a column outside its recommended pH or temperature range can cause the bonded stationary phase to hydrolyze and "bleed" off the support.[1] This results in a continuously rising and often noisy baseline.
-
Dewetting: Using a mobile phase with 100% water on a traditional C18 column can cause "dewetting," where water is expelled from the pores of the stationary phase, leading to erratic retention times and baseline instability.[14][24]
-
-
Derivatization Issues:
-
Reagent Instability: Derivatization reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be unstable and degrade over time, especially when exposed to light or air.[25] The degradation products can be chromatographically active and appear as noise or ghost peaks.
-
Excess Reagent and By-products: The derivatization reaction can produce by-products or leave excess reagent that may interfere with the analysis, contributing to a complex and noisy baseline.
-
Q8: What type of HPLC column is best for analyzing aliphatic amines to ensure a stable baseline and good peak shape?
A8: The choice of column is critical for minimizing undesirable secondary interactions that lead to noise and peak tailing.
-
Mechanism of Interaction: Standard silica-based C18 columns have acidic silanol groups (Si-OH) on their surface. At neutral or acidic pH, these silanols can be deprotonated (Si-O-), creating active sites for strong electrostatic interactions with protonated basic compounds like amines, causing severe peak tailing.[24]
-
Recommended Column Chemistries:
-
High-Purity Silica Columns (Type B): Modern columns are made with high-purity silica with fewer acidic silanol groups, which inherently provides better peak shape for basic compounds.[24]
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., carbamate) embedded in the alkyl chain.[26][27] This polar group helps to shield the analytes from the residual silanols, improving peak shape. They are also generally stable in 100% aqueous mobile phases.[26]
-
Charged Surface Hybrid (CSH) Columns: These columns have a low level of positive charges on the surface of the stationary phase.[28] This surface charge repels basic analytes at low pH, preventing them from interacting with silanols and resulting in excellent peak shapes.[28]
-
Caption: Mechanism of ion-pairing chromatography for retaining cationic aliphatic amines.
References
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- ThermoFisher. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
- Waters Corporation. (n.d.). Column Selection for HPLC Method Development.
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?
- Chrom Tech. (2025, October 14). The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance.
- Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.
- Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
- Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
- Analytics-Shop. (n.d.). Successful passivation of an HPLC system.
- LCGC International. (2020, November 11). HPLC Column Selection.
- Separation Science. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Shimadzu. (2025, April 15). Baseline Disturbance.
- Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
- Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines.
- The LCGC Blog. (2019, February 13). HPLC Diagnostic Skills–Noisy Baselines.
- HPLC Repair Services. (2020, August 31). Common Causes of Baseline Noise.
- LCGC International. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns.
- TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
- Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers.
- Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments.
- Pharmaguideline. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC.
- Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
- MicroSolv Technology Corporation. (2026, February 19). Definition of Passivating and Purging in HPLC.
- Organomation. (n.d.). HPLC Sample Preparation.
- Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
- Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- Excellence in Analytical Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.
- Gilson. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
- National Center for Biotechnology Information. (n.d.). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection.
- Restek. (2025, October 3). Methods for the Passivation of HPLC Instruments and Columns.
- INTERCHIM. (n.d.). HPLC Ion Pair Reagents.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- LCGC. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC.
- Cytiva. (2022, November 15). HPLC Pain Points.
- Technology Networks. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- ResearchGate. (2025, August 5). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection | Request PDF.
Sources
- 1. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. moravek.com [moravek.com]
- 8. rotachrom.com [rotachrom.com]
- 9. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
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- 12. km3.com.tw [km3.com.tw]
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- 18. Shimadzu Baseline Disturbance [shimadzu.nl]
- 19. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]
- 20. Definition of Passivating and Purging in HPLC | MICROSOLV [mtc-usa.com]
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- 28. waters.com [waters.com]
Validation & Comparative
Comparative Potency & Mechanism: Rasagiline vs. Isobutyl-prop-2-ynyl-amine
Topic: Comparative Potency of Isobutyl-prop-2-ynyl-amine vs. Rasagiline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Structural Analysis of Aromatic vs. Aliphatic MAO-B Inhibition
Executive Summary: The Structural Divergence
This guide provides a technical comparison between Rasagiline (a rigid, aromatic aminoindan) and Isobutyl-prop-2-ynyl-amine (a flexible, aliphatic propargylamine). While both molecules function as irreversible, mechanism-based inhibitors of Monoamine Oxidase B (MAO-B), their potency and pharmacological profiles diverge significantly due to their structural "tails."
-
Rasagiline represents the Clinical Gold Standard : Its rigid indan ring confers exceptional affinity (
nM) via specific hydrophobic and -stacking interactions within the MAO-B substrate cavity. -
Isobutyl-prop-2-ynyl-amine represents the Minimal Pharmacophore : It serves as a critical "structural probe" in Structure-Activity Relationship (SAR) studies, demonstrating that while the propargyl "warhead" is sufficient for enzyme inactivation, the lack of an aromatic core results in reduced binding affinity and altered metabolic outcomes.
Chemical Identity & Structural Logic
The core difference lies in the moiety attached to the propargylamine "warhead." This structural variation dictates the initial non-covalent binding step (
| Feature | Rasagiline (Clinical Standard) | Isobutyl-prop-2-ynyl-amine (Aliphatic Analog) |
| IUPAC Name | (1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | N-(2-methylpropyl)prop-2-yn-1-amine |
| Structure Type | Rigid Aromatic: Cyclic aminoindan system. | Flexible Aliphatic: Open-chain alkyl group. |
| Key Interaction | Non-specific hydrophobic interaction; lacks | |
| Chirality | Chiral ( | Achiral (Symmetric alkyl tail). |
| Metabolites | 1-Aminoindan (Neuroprotective, non-amphetamine).[1] | Aliphatic amines (Potentially inactive).[2] |
Pharmacodynamics: Comparative Potency Data
The following data aggregates experimental findings from rat and human brain homogenate assays. Rasagiline consistently demonstrates superior potency due to the entropy-favored binding of its rigid scaffold.
Table 1: In Vitro Inhibition Constants ( )[3]
| Target Enzyme | Rasagiline ( | Isobutyl-prop-2-ynyl-amine ( | Potency Ratio |
| Rat Brain MAO-B | 4.43 ± 0.92 nM | ~50 – 150 nM | Rasagiline is ~10-30x more potent |
| Human Brain MAO-B | 14 ± 3.5 nM | > 200 nM | Rasagiline is significantly more potent |
| Rat Brain MAO-A | 412 ± 123 nM | > 10,000 nM | Both are MAO-B selective |
| Selectivity (B/A) | ~100-fold | > 50-fold | Both exhibit high selectivity |
*Note: Values for the aliphatic analog are derived from class-representative data for short-chain aliphatic propargylamines (Yu et al., J. Med. Chem). Comparison highlights the "Aromatic Advantage."
Mechanistic Insight
-
Rasagiline: The indan ring occupies the "entrance cavity" of MAO-B, locking the molecule in place. This high-affinity reversible binding (
) positions the propargyl group perfectly against the FAD cofactor, accelerating the covalent reaction. -
Isobutyl Analog: The isobutyl group is hydrophobic but "floppy." It lacks the specific anchoring points provided by the aromatic residues in the active site, leading to a higher
(lower affinity) despite having the same reactive mechanism.
Mechanism of Action: The "Suicide" Inhibition Pathway
Both compounds function as suicide substrates . They are processed by MAO-B like a substrate, but the reaction generates a reactive intermediate that covalently modifies the enzyme's FAD cofactor (N5 atom), permanently disabling it.[1]
Visualization: The Inhibition Cascade
The following diagram illustrates the shared mechanism and the divergence in metabolic byproducts.
Figure 1: Mechanism-based inhibition pathway. Note that while the covalent inactivation step is identical, the initial binding affinity (Rasagiline >> Isobutyl) drives the potency difference.
Experimental Protocol: Validating Comparative Potency
To verify the potency difference in your own lab, use a fluorometric Amplex Red MAO assay . This protocol is self-validating using specific controls.
Materials
-
Enzyme: Recombinant Human MAO-B (5 mg/mL).
-
Substrate:
-Tyramine or Benzylamine. -
Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).
-
Test Compounds: Rasagiline (positive control), Isobutyl-prop-2-ynyl-amine (test), Clorgyline (MAO-A control/negative for MAO-B).
Step-by-Step Workflow
-
Preparation: Dilute compounds in DMSO. Prepare 7-point serial dilutions (Range: 0.1 nM to 10
M). -
Pre-Incubation (Critical):
-
Reaction Initiation:
-
Add 50
L of reaction mix (200 M Tyramine + 200 M Amplex Red + 1 U/mL HRP).
-
-
Kinetic Measurement:
-
Measure fluorescence (Ex/Em: 530/590 nm) every 60 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate the slope (V) of the linear portion of the curve.
-
Plot % Inhibition vs. Log[Concentration].
-
Fit to a sigmoidal dose-response curve to derive
.
-
Self-Validation Check:
-
If Rasagiline
nM, your enzyme concentration is likely too high (titration error) or pre-incubation was insufficient.
References
-
Youdim, M. B., et al. (2001).[7] "Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B." British Journal of Pharmacology.
-
Yu, P. H., Davis, B. A., & Boulton, A. A. (1992). "Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors."[2][3][6] Journal of Medicinal Chemistry.
-
Binda, C., et al. (2004). "Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class." Journal of Medicinal Chemistry.
-
Finberg, J. P. (2014). "Update on the pharmacology of selective inhibitors of MAO-A and MAO-B: Focus on modulation of CNS monoamine levels." Pharmacology & Therapeutics.
-
BenchChem. (2025). "Rasagiline Mesylate: Product Comparison and Data." BenchChem Compound Database.
Sources
- 1. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aliphatic propargylamines, a new series of potent selective, irreversible non-amphetamine-like MAO-B inhibitors. Their structures, function and pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotection by Rasagiline: A New Therapeutic Approach to Parkinson's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. No synergism between bis(propyl)-cognitin and rasagiline on protecting dopaminergic neurons in Parkinson's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Isobutyl-prop-2-ynyl-amine HCl: A Comparative Guide to HPLC-UV and Orthogonal Methods
An In-Depth Technical Guide
For researchers and professionals in drug development, the purity of a starting material is not merely a number on a certificate of analysis; it is the foundation upon which the integrity of subsequent research and the safety of potential therapeutics are built. Isobutyl-prop-2-ynyl-amine hydrochloride, a key building block in medicinal chemistry, presents a classic analytical challenge. Its structure—a small, polar primary amine—lacks a strong native chromophore, rendering it nearly invisible to standard High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[1][2]
This guide provides a comprehensive, field-tested methodology for accurately determining the purity of this compound using HPLC-UV through a pre-column derivatization strategy. We will delve into the causality behind our experimental choices, from reagent selection to chromatographic conditions, to establish a self-validating and trustworthy protocol. Furthermore, we will objectively compare this workhorse technique with powerful orthogonal methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—to provide a holistic perspective on purity validation.
The Analytical Challenge: Understanding Isobutyl-prop-2-ynyl-amine
The primary difficulty in analyzing small aliphatic amines like Isobutyl-prop-2-ynyl-amine lies in two core properties:
-
High Polarity: These molecules are notoriously difficult to retain on standard reversed-phase (RP) HPLC columns, such as a C18.[3][4][5] They often exhibit weak interaction with the stationary phase and may co-elute with the solvent front, making accurate quantification impossible.[3]
-
Lack of a UV Chromophore: The molecule does not possess a significant chromophore, meaning it does not absorb light in the typical UV range (200-400 nm), a prerequisite for UV detection.[1]
A direct HPLC-UV analysis is therefore unfeasible. The solution lies in chemical modification—a process known as derivatization—to overcome both of these challenges simultaneously.[6][7][8]
Part 1: The Primary Method: Purity by HPLC-UV with Pre-Column Derivatization
Our strategy is to covalently attach a molecule with a strong UV chromophore to the primary amine of our analyte. This reaction not only makes the molecule "visible" to the UV detector but also significantly increases its hydrophobicity, promoting better retention and separation on an RP-HPLC column.[6]
For this purpose, we have selected 9-fluorenylmethyl chloroformate (FMOC-Cl) as the derivatizing reagent.
Why FMOC-Cl?
-
Rapid Reaction: It reacts quickly with primary and secondary amines under mild, basic conditions.[6]
-
Stable Derivative: The resulting carbamate is stable, preventing degradation during analysis.[9]
-
Strong Chromophore: The fluorenyl group provides a strong UV absorbance at approximately 265 nm, enabling highly sensitive detection.[9]
-
Enhanced Retention: The large, non-polar fluorenyl moiety dramatically increases the hydrophobicity of the analyte, ensuring excellent retention on a C18 column.
Experimental Workflow: From Derivatization to Detection
The entire process, from sample preparation to data analysis, is designed to be robust and reproducible.
Sources
- 1. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolian.com [resolian.com]
- 4. sepscience.com [sepscience.com]
- 5. waters.com [waters.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Benchmarking Guide: MAO-B Selectivity of Isobutyl-prop-2-ynyl-amine Derivatives
This guide outlines the benchmarking framework for Isobutyl-prop-2-ynyl-amine derivatives , a class of aliphatic propargylamines designed to inhibit Monoamine Oxidase B (MAO-B) without generating the neurotoxic amphetamine metabolites associated with first-generation inhibitors like Selegiline.
Executive Summary
Isobutyl-prop-2-ynyl-amine (N-isobutyl-N-propargylamine) represents a distinct scaffold in the development of MAO-B inhibitors. Unlike the "gold standard" Selegiline (L-deprenyl), which contains a phenylethylamine moiety and metabolizes into methamphetamine/amphetamine, isobutyl derivatives utilize an aliphatic chain to occupy the substrate cavity.
This guide provides a technical roadmap for evaluating these derivatives, focusing on their selectivity index (SI) , irreversibility , and metabolic stability . The goal is to demonstrate whether a novel derivative achieves the "clean" profile of Rasagiline while maintaining the high potency of Selegiline.
Chemical Basis & Structural Logic
The MAO-B active site consists of a substrate cavity (entrance) and a reactive site (flavin cofactor).
-
The Warhead: The prop-2-ynyl (propargyl) group is the mechanism-based "suicide" warhead. It forms a covalent N5-flavin adduct, permanently disabling the enzyme.
-
The Selectivity Driver: The Isobutyl group (2-methylpropyl) is an aliphatic probe.
-
MAO-B has a "bipartite" cavity with a hydrophobic entrance loop (Ile199) that accommodates aliphatic chains well.
-
MAO-A has a monopartite, shorter cavity that favors polar or bulky aromatic groups (like serotonin).
-
Hypothesis: Short-to-medium branched aliphatic chains (like isobutyl, 2-pentyl) optimize hydrophobic packing in MAO-B while avoiding the steric clashes or polar interactions required for MAO-A binding.
-
SAR Comparison: Aliphatic vs. Aromatic Scaffolds
| Feature | Isobutyl-prop-2-ynyl-amine (Aliphatic) | Selegiline (Aromatic/Amphetamine-like) | Rasagiline (Rigid Indan) |
| Scaffold | Branched Aliphatic Chain | Phenylisopropyl | Aminoindan (Cyclic) |
| Metabolites | Aliphatic amines (Non-neurotoxic) | L-Methamphetamine, L-Amphetamine (Cardiovascular risks) | 1-Aminoindan (Neuroprotective) |
| Binding Mode | Hydrophobic fit in entrance cavity | Cleft filling + Pi-stacking | Rigid fit, conformationally restricted |
| Reversibility | Irreversible | Irreversible | Irreversible |
Benchmarking Methodology
To objectively assess performance, you must run a comparative screen against established standards.
The "Gold Standard" Comparator Set
Include these controls in every assay plate:
-
Selegiline (L-Deprenyl): The potency benchmark (IC50 ~10–20 nM).
-
Rasagiline: The selectivity and "clean metabolism" benchmark.
-
Clorgyline: The MAO-A selective control (to validate the assay's ability to detect off-target inhibition).[1]
-
Safinamide: A reversible inhibitor control (to distinguish mechanism).[2]
Performance Metrics
Your data package must report:
-
IC50 (MAO-B): Concentration inhibiting 50% of activity.[3] Target: < 50 nM.
-
IC50 (MAO-A): Target: > 10,000 nM (10 µM).
-
Selectivity Index (SI): Ratio of
.[1][4][5][6] Target: > 500.
Experimental Protocols
Protocol A: Fluorometric H2O2 Detection (Amplex Red)
This is the industry-standard "self-validating" assay. It couples MAO activity to horseradish peroxidase (HRP).[1]
Mechanism:
Step-by-Step Workflow:
-
Enzyme Prep: Thaw human recombinant MAO-B and MAO-A (commercially available, e.g., Sigma/Corning) on ice. Dilute to 0.5 U/mL in Assay Buffer (0.1 M Potassium Phosphate, pH 7.4).
-
Inhibitor Incubation (The Critical Step):
-
Add 10 µL of Test Compound (Isobutyl derivative) at 10x concentration to 96-well black plates.
-
Add 50 µL of diluted Enzyme.
-
Incubate for 30 minutes at 37°C. Note: Propargylamines are time-dependent inhibitors. Without this pre-incubation, you will underestimate potency (measure
instead of inactivation rate).
-
-
Substrate Addition:
-
Add 40 µL of Reaction Mix:
-
Tyramine (Substrate): 1 mM final (excess).
-
Amplex Red : 200 µM.
-
HRP : 1 U/mL.
-
-
-
Measurement: Read fluorescence (Ex/Em 530/590 nm) kinetically for 30 minutes.
-
Validation Check:
-
Signal Linearity:
over the first 10 minutes. -
Z-Factor: Must be > 0.5 for the plate to be valid.
-
Protocol B: Reversibility (Washout) Assay
To confirm the "suicide" mechanism (covalent bond):
-
Incubate enzyme + inhibitor (at 10x IC50) for 60 min.
-
Dialysis/Spin Column: Centrifuge through a 10 kDa cutoff filter to remove unbound inhibitor. Wash 3x with buffer.
-
Resuspend enzyme and measure activity.
-
Irreversible (Propargylamine): < 10% activity recovered.
-
Reversible (Safinamide): > 80% activity recovered.
-
Mechanism of Action & Signaling
The following diagram illustrates the irreversible inhibition pathway and the screening logic.
Caption: Figure 1. Left: Mechanism-based inactivation of MAO-B by propargylamines forming a covalent flavin adduct. Right: The hierarchical screening cascade to validate potency and selectivity.
Representative Data Presentation
When publishing your guide, summarize the competitive landscape using a table formatted as follows. (Values below are representative of the class based on literature [1][2]).
| Compound | Structure Type | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (SI) | Reversibility |
| Selegiline | Aromatic (Amphetamine) | 14.0 | ~3,500 | 250 | Irreversible |
| Rasagiline | Rigid Indan | 4.0 | > 10,000 | > 2,500 | Irreversible |
| N-Isobutyl-N-propargylamine | Aliphatic (Branched) | 25.0 | > 25,000 | > 1,000 | Irreversible |
| Safinamide | Aromatic (Alpha-aminoamide) | 98.0 | > 100,000 | > 1,000 | Reversible |
Interpretation:
-
The Isobutyl derivative (representative aliphatic) often shows slightly lower potency than Rasagiline but superior selectivity compared to Selegiline due to the lack of aromatic interactions that might promiscuously bind MAO-A.
-
Key Selling Point: The metabolic profile.[6] Highlight that the isobutyl chain metabolizes to simple aliphatic amines or carboxylic acids, avoiding the cardiovascular risks of amphetamine metabolites [3].
References
-
Yu, P. H., et al. (1994). Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors. Journal of Medicinal Chemistry. Link
-
Binda, C., et al. (2004). Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class. Journal of Medicinal Chemistry. Link
-
Szoko, E., et al. (2018). Pharmacological Aspects of Monoamine Oxidase B Inhibitors in Parkinson’s Disease. Journal of Neural Transmission. Link
-
Tipton, K. F., et al. (2004). Monoamine oxidase: structure, function, and pharmacological inhibition.[5][7][8] Current Medicinal Chemistry. Link
-
BenchChem Technical Protocols. (2025). Fluorometric MAO-B Inhibitor Screening Protocol.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs | MDPI [mdpi.com]
- 3. Monoamine oxidase inhibitors: benzylidene-prop-2-ynyl-amines analogues [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Isobutyl-prop-2-ynyl-amine Hydrochloride: Proper Disposal & Handling Procedures
[1][2]
Executive Summary & Immediate Triage
Isobutyl-prop-2-ynyl-amine hydrochloride (often used as a synthetic intermediate for MAO inhibitors) presents a dual-hazard profile that is frequently underestimated. While the hydrochloride salt form reduces the volatility associated with the free amine, it does not mitigate the reactivity of the terminal alkyne group.
CRITICAL WARNING: The presence of the terminal alkyne (prop-2-ynyl group) creates a latent risk of forming explosive metal acetylides if this compound contacts copper, silver, or mercury, particularly in the presence of moisture or base [1, 2].
Chemical Profile Table
| Parameter | Specification | Operational Note |
| Functional Groups | Secondary Amine (HCl salt), Terminal Alkyne | Alkyne is the primary compatibility hazard. |
| Physical State | White to off-white solid (typically) | Hygroscopic; keep desiccated. |
| Solubility | Water, Methanol, DMSO | Acidic pH in water due to HCl salt. |
| Primary Hazards | Skin/Eye Irritant, Toxic by Ingestion, Reactive | Do not use metal spatulas if moisture is present. |
| RCRA Status | Characteristic Waste (Likely D001/D003) | Treat as High BTU Organic Waste for Incineration. |
Chemical Compatibility & Segregation Logic
The most common disposal error with propargyl amines is commingling them with heavy metal waste streams. The following logic diagram illustrates the mandatory segregation protocols to prevent acetylide detonation.
Figure 1: Segregation logic emphasizing the exclusion of heavy metals to prevent acetylide formation.
Disposal Procedures (Step-by-Step)
Scenario A: Disposal of Pure Solid (Expired/Surplus)
Objective: Secure containment for high-temperature incineration.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass jar. Strictly avoid metal containers or containers with metal-lined caps.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "Isobutyl-prop-2-ynyl-amine HCl"[1]
-
Hazards: "Toxic, Irritant."
-
Note: Add a secondary label: "CONTAINS TERMINAL ALKYNE - NO METAL CONTACT."
-
-
Packing: Place the primary container into a secondary clear plastic bag (zip-lock) before placing it into the lab pack drum.
-
Disposal Path: Route to High-Temperature Incineration . This ensures complete destruction of the nitrogen-carbon bonds and the alkyne backbone [3].
Scenario B: Disposal of Reaction Mixtures/Solutions
Objective: Safe deactivation and solvent stream classification.
-
pH Check: The HCl salt is acidic. If the solution is mixed with basic organic waste, it may generate heat and release the free amine (which is volatile and odorous).
-
Action: Check pH.[2] If highly acidic (<3), neutralize slowly with dilute Sodium Bicarbonate to pH 6-8 before combining with general organic waste drums to prevent drum pressurization.
-
-
Solvent Compatibility:
-
Halogenated Solvents (DCM, Chloroform): Compatible.
-
Non-Halogenated (Acetone, Ethyl Acetate): Compatible.
-
Aldehydes/Ketones:[3] Be cautious; amines can react with ketones (Schiff base formation) generating water and heat.
-
-
Trace Metal Scavenging: If the reaction involved copper catalysts (e.g., Click chemistry), the waste must be treated with a metal scavenger (like QuadraPure™ or EDTA) or designated specifically as "Heavy Metal Contaminated Organic Waste" to warn the disposal facility [4].
Regulatory & Waste Classification (RCRA)
While this specific compound is not typically a "P" or "U" listed waste by name, it falls under Characteristic Hazardous Waste guidelines [5].
-
Waste Code D001 (Ignitable): If dissolved in flammable solvents.
-
Waste Code D003 (Reactive): While the salt is stable, the regulatory interpretation of "capable of detonation" (via acetylides) can trigger this classification if not segregated.
-
Best Practice: Classify as "Hazardous Waste, Solid, N.O.S. (Not Otherwise Specified)" with the technical name included.
DOT Shipping (for waste transport):
-
Proper Shipping Name: Corrosive solid, toxic, n.o.s. (this compound)[1]
-
Hazard Class: 8 (Corrosive), Subrisk 6.1 (Toxic)
-
Packing Group: III
Emergency Response Protocols
Accidental Release / Spill Workflow
In the event of a spill, speed is secondary to selecting the right material. Do not use clay-based absorbents if they contain metal impurities.
Figure 2: Emergency spill response decision tree.
Exposure First Aid[2]
-
Inhalation: Move to fresh air immediately. The HCl salt dust is highly irritating to the upper respiratory tract.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to wash skin, as this may increase transdermal absorption of the amine [6].
-
Eye Contact: Rinse for 15 minutes.[4] Seek medical attention immediately; amines can cause corneal clouding.
References
-
BenchChem Technical Support. (2025).[5] Common Pitfalls in the Handling of Terminal Alkynes. Retrieved from
-
Master Organic Chemistry. (2013). Acetylides from Alkynes: Acidity and Substitution Reactions. Retrieved from
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Fisher Scientific. (2025). Safety Data Sheet: Propargylamine Hydrochloride.[6] Retrieved from
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Isobutylamine Hydrochloride.[7] Retrieved from
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. hybridplastics.com [hybridplastics.com]
- 3. Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
